JIB-04
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-chloro-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHFKWKMXWRVTJ-OQKWZONESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JIB-04: A Pan-Selective Inhibitor of Jumonji Histone Demethylases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
JIB-04 is a potent, cell-permeable small molecule that exhibits pan-selective inhibitory activity against the Jumonji C (JmjC) domain-containing family of histone lysine (B10760008) demethylases (KDMs). This technical guide provides a comprehensive overview of the pan-selective activity of this compound, including its inhibitory profile, mechanism of action, and effects on key cellular signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts targeting epigenetic regulation in cancer and other diseases.
Quantitative Inhibitory Activity of this compound
This compound demonstrates broad-spectrum inhibition of various JmjC histone demethylases. The half-maximal inhibitory concentration (IC50) values against a panel of these enzymes have been determined in cell-free assays, highlighting its pan-selective nature.
| Target Enzyme | Alternative Name | IC50 (nM) | Assay Conditions |
| JARID1A | KDM5A | 230 | ELISA-based demethylase assay |
| JMJD2E | KDM4E | 340 | ELISA-based demethylase assay |
| JMJD3 | KDM6B | 855 | ELISA-based demethylase assay |
| JMJD2A | KDM4A | 445 | ELISA-based demethylase assay |
| JMJD2B | KDM4B | 435 | ELISA-based demethylase assay |
| JMJD2C | KDM4C | 1100 | ELISA-based demethylase assay |
| JMJD2D | KDM4D | 290 | ELISA-based demethylase assay |
| Table 1: In vitro inhibitory activity of this compound against a panel of Jumonji histone demethylases.[1][2] |
Mechanism of Action
This compound functions as a pan-selective inhibitor of the Jumonji family of histone demethylases.[1] Unlike many other inhibitors that act as competitive analogs of the cofactor α-ketoglutarate, this compound employs a distinct mechanism. This broad inhibition of KDMs leads to an increase in the methylation levels of their histone substrates, subsequently altering gene expression profiles. This modulation of the epigenetic landscape underlies its anti-proliferative and pro-apoptotic effects observed in various cancer cell lines.
Key Signaling Pathways Modulated by this compound
The pan-selective inhibition of Jumonji demethylases by this compound impacts critical cellular signaling pathways implicated in cancer progression, including the PI3K/AKT and Wnt/β-catenin pathways.
PI3K/AKT Signaling Pathway
This compound treatment has been shown to inactivate the PI3K/AKT signaling pathway.[2] The inhibition of specific KDMs by this compound can lead to the altered expression of genes that regulate this pathway, resulting in decreased cell proliferation, survival, and growth.
Wnt/β-catenin Signaling Pathway
This compound has been demonstrated to inhibit the Wnt/β-catenin signaling pathway. By preventing the demethylation of histone marks on the promoters of Wnt target genes, this compound can suppress their transcription, leading to reduced cancer cell stemness and proliferation.
Experimental Protocols
In Vitro Histone Demethylase Activity Assay
This protocol describes an ELISA-based method to determine the in vitro inhibitory activity of this compound against JmjC histone demethylases.
Materials:
-
Recombinant JmjC histone demethylase (e.g., JARID1A, JMJD2E)
-
Biotinylated histone peptide substrate (e.g., H3K4me3)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween 20
-
Cofactor Solution: 120 nM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM sodium L-ascorbate
-
Streptavidin-coated 96-well plates
-
Primary antibody specific for the demethylated product (e.g., anti-H3K4me2)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat streptavidin-coated 96-well plates with the biotinylated histone peptide substrate.
-
Wash the plates to remove unbound substrate.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In each well, add the recombinant JmjC histone demethylase, the Cofactor Solution, and the diluted this compound or vehicle control (DMSO).
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the plates to remove the enzyme and inhibitor.
-
Add the primary antibody and incubate at room temperature for 1 hour.
-
Wash the plates and add the HRP-conjugated secondary antibody. Incubate at room temperature for 1 hour.
-
Wash the plates and add TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.[1]
Western Blot Analysis of Histone Methylation
This protocol is for assessing changes in global histone methylation levels in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
Histone extraction buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against specific histone methyl marks (e.g., H3K4me3, H3K9me3, H3K27me3) and total histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and perform histone extraction.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of specific histone methyl marks to the total histone H3 levels.[3]
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Gate the cell populations corresponding to G0/G1, S, and G2/M phases of the cell cycle.[3]
Experimental Workflow for Characterizing this compound Activity
The following diagram illustrates a typical workflow for characterizing the pan-selective activity of a histone demethylase inhibitor like this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of Jumonji histone demethylases and serves as a promising lead compound for the development of novel epigenetic therapies. Its pan-selective inhibitory profile, coupled with its demonstrated efficacy in cellular and in vivo models, underscores the therapeutic potential of targeting the JmjC family of enzymes in cancer and other diseases characterized by epigenetic dysregulation. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the multifaceted activities of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
JIB-04: A Pan-Inhibitor of Jumonji Histone Demethylases and its Impact on Histone Methylation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
JIB-04 is a potent, cell-permeable small molecule that functions as a pan-inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2] These enzymes play a critical role in epigenetic regulation by removing methyl groups from lysine (B10760008) residues on histone tails, thereby influencing chromatin structure and gene expression.[3] this compound has emerged as a valuable tool for studying the biological consequences of KDM inhibition and as a potential therapeutic agent in various diseases, particularly cancer.[4] This guide provides a comprehensive technical overview of this compound's effects on key histone methylation marks—H3K4, H3K9, and H3K27—supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Mechanism of Action
This compound exerts its inhibitory effect by chelating the Fe(II) ion within the active site of JmjC-domain containing histone demethylases, which is essential for their catalytic activity.[3] Unlike many other KDM inhibitors that act as competitive inhibitors of α-ketoglutarate, a cofactor for the demethylation reaction, this compound is neither an α-ketoglutarate competitor nor a histone peptide mimic.[3] Its pan-inhibitory nature means it targets a broad range of JmjC demethylases, leading to a global increase in histone methylation levels.[1][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. The small molecule this compound disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
The E-Isomer of JIB-04: A Potent and Selective Inhibitor of Jumonji Histone Demethylases
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the E-isomer specific activity of JIB-04, a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). This compound has emerged as a valuable tool for studying the role of histone demethylation in various biological processes and as a potential therapeutic agent in oncology. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Analysis of this compound E-Isomer Activity
The E-isomer of this compound demonstrates potent inhibitory activity against a range of Jumonji demethylases and exhibits selective cytotoxicity towards cancer cells over normal cells. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Inhibitory Activity of this compound (E-isomer) against Jumonji Histone Demethylases
| Target Demethylase | IC50 (nM) |
| JARID1A (KDM5A) | 230[1][2][3] |
| JMJD2A (KDM4A) | 445[1][2][3] |
| JMJD2B (KDM4B) | 435[1][2][3] |
| JMJD2C (KDM4C) | 1100[1][2][3] |
| JMJD2D (KDM4D) | 290[1][2] |
| JMJD2E (KDM4E) | 340[1][2][3] |
| JMJD3 (KDM6B) | 855[1][2][3] |
Table 2: In Vitro Growth Inhibitory Activity (IC50) of this compound (E-isomer) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| TC32 | Ewing Sarcoma | 0.13[4] |
| A4573 | Ewing Sarcoma | 1.84[4] |
| H358 | Non-small cell lung cancer | ~0.1 |
| A549 | Non-small cell lung cancer | ~0.25 |
| Lung and Prostate Cancer Lines | - | as low as 0.01[1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the E-isomer specific activity of this compound.
In Vitro Histone Demethylase Activity Assay
This assay measures the enzymatic activity of purified Jumonji demethylases and the inhibitory effect of this compound.
-
Enzyme and Substrate:
-
Recombinant human Jumonji demethylase (e.g., JARID1A, JMJD2E).
-
Biotinylated histone H3 peptides containing the target methylated lysine (B10760008) residue (e.g., H3K4me3, H3K9me3).
-
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 100 µM (NH4)2Fe(SO4)2·6H2O.
-
Procedure:
-
Coat a 96-well plate with streptavidin to bind the biotinylated histone peptide substrate.
-
Add the reaction buffer containing the purified Jumonji demethylase and varying concentrations of the this compound E-isomer or vehicle control (DMSO).
-
Incubate the plate at 37°C for 1-2 hours to allow the demethylation reaction to occur.
-
Wash the wells to remove the enzyme and other reaction components.
-
Detect the remaining methylation on the histone peptide using a specific primary antibody against the methylated lysine residue.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound (E-isomer) stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate for 16-24 hours.[4]
-
Treat the cells with a serial dilution of this compound E-isomer or vehicle control for 48-72 hours.[4]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blotting for Histone Methylation
This technique is used to determine the global changes in histone methylation levels within cells following treatment with this compound.
-
Procedure:
-
Treat cultured cells with this compound E-isomer or vehicle control for a specified period (e.g., 36 hours).[4]
-
Harvest the cells and perform histone extraction using an acid extraction method. This involves lysing the cells, isolating the nuclei, and extracting the histones with dilute acid (e.g., 0.2 N HCl).
-
Quantify the protein concentration of the extracted histones.
-
Separate the histone proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for different histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in histone methylation levels.
-
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound inhibits Jumonji demethylases, leading to altered histone methylation and modulation of key cancer-related signaling pathways.
Caption: A typical experimental workflow for characterizing the anticancer activity of the this compound E-isomer.
Mechanism of Action
This compound is a pan-selective inhibitor of the JmjC domain-containing histone demethylases.[1][2][3] The E-isomer of this compound is significantly more potent than the Z-isomer.[5] It exerts its effects by binding to the active site of these enzymes, leading to an accumulation of methylation marks on histone tails, particularly trimethylation of lysine 4 (H3K4me3), lysine 9 (H3K9me3), and lysine 27 (H3K27me3) on histone H3.[4]
The altered histone methylation landscape results in widespread changes in gene expression. This compound has been shown to downregulate the expression of oncogenic pathways, such as the PI3K/AKT and Wnt/β-catenin signaling pathways, while upregulating tumor suppressor genes.[6] This leads to a variety of cellular consequences, including:
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at the G1/S or G2/M checkpoints, thereby inhibiting cell proliferation.[6]
-
Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells.
-
Increased DNA Damage: this compound treatment has been associated with an increase in DNA damage markers, suggesting an interference with DNA repair processes.[4]
The selective cytotoxicity of this compound towards cancer cells is a key feature, with normal cells being significantly less sensitive to its effects.[5] This selectivity may be attributed to the dependence of cancer cells on specific epigenetic programs for their survival and proliferation.
Conclusion
The E-isomer of this compound is a potent and selective inhibitor of Jumonji histone demethylases with significant anticancer activity. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an invaluable tool for both basic research into the roles of histone demethylation and for the development of novel epigenetic therapies. This guide provides a comprehensive overview of the key data and methodologies to aid researchers in their investigation of this promising small molecule.
References
- 1. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
JIB-04's impact on cancer cell-specific apoptosis
An In-depth Technical Guide on JIB-04's Impact on Cancer Cell-Specific Apoptosis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent, cell-permeable, pan-selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs or KDMs).[1][2] Its mechanism of action involves the alteration of the epigenetic landscape within cancer cells, leading to transcriptional reprogramming that selectively curtails proliferation and induces apoptosis.[1] this compound has demonstrated significant anti-tumor activity across a spectrum of cancers, including Ewing Sarcoma, hepatocellular carcinoma, glioblastoma, and lung cancer, both in vitro and in vivo.[3][4][5] Notably, it exhibits a cancer-selective effect, showing minimal toxicity to normal, non-cancerous cells.[1][3] This document provides a comprehensive technical overview of this compound, focusing on its core mechanism, its quantifiable effects on cancer cell viability, the signaling pathways it modulates to induce apoptosis, and detailed experimental protocols for its study.
Core Mechanism of Action
This compound functions as a broad-spectrum inhibitor of JmjC histone demethylases, which are iron and α-ketoglutarate-dependent enzymes responsible for removing methyl groups from histone lysine (B10760008) residues.[1][6] Unlike many inhibitors that compete with the α-ketoglutarate cofactor, this compound appears to employ a unique mechanism, potentially disrupting the binding of molecular oxygen (O2) within the enzyme's active site.[1][7]
By inhibiting JHDMs, this compound leads to a global increase in histone methylation marks, including those associated with both gene activation (e.g., H3K4me3, H3K36me3) and repression (e.g., H3K9me3, H3K27me3).[3][8] This widespread alteration of the histone code results in significant changes in gene expression. In cancer cells, this transcriptional reprogramming involves the upregulation of anti-proliferative and pro-apoptotic genes and the downregulation of oncogenic and pro-survival pathways, ultimately culminating in cell cycle arrest and apoptosis.[1][3]
Quantitative Data Presentation
The efficacy of this compound varies across different cancer types and specific cell lines. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro IC₅₀ of this compound Against JHDM Enzymes
| Enzyme Target | IC₅₀ (nM) |
| JARID1A (KDM5A) | 230[5] |
| JMJD2A (KDM4A) | 445[5] |
| JMJD2B (KDM4B) | 435[5] |
| JMJD2C (KDM4C) | 1100[5] |
| JMJD2D (KDM4D) | 290[5] |
| JMJD2E (KDM4E) | 340[5] |
| JMJD3 (KDM6B) | 855[5] |
Table 2: Growth Inhibitory IC₅₀ of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ (µM) |
| Ewing Sarcoma | TC32 | 0.13[3] |
| Ewing Sarcoma | A4573 | 1.84[3] |
| Lung Cancer | H358 | 0.10[1] |
| Lung Cancer | A549 | 0.25[1] |
| Lung/Prostate Cancer | Various | as low as 0.01[2] |
| Hepatocellular Carcinoma | MHCC97H | Conc. dependent[9] |
| Hepatocellular Carcinoma | HepG2 | Conc. dependent[9] |
Note: In contrast to its potent effect on cancer cells, this compound did not inhibit the growth of normal primary human mesenchymal stem cells (hMSC).[3]
Signaling Pathways Mediating Apoptosis
This compound induces apoptosis through the modulation of several critical signaling pathways. Gene ontology analysis reveals that this compound treatment enriches for anti-proliferative and pro-apoptotic pathways.[3]
Intrinsic Apoptosis Pathway (p53/Bcl-2/Caspase)
A primary mechanism involves the activation of the intrinsic, mitochondria-mediated apoptosis pathway. In hepatocellular carcinoma cells, this compound treatment leads to the upregulation of the tumor suppressor p53.[9] Activated p53 influences the balance of the Bcl-2 family proteins, which are critical regulators of mitochondrial outer membrane permeabilization.[10][11]
This compound causes a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of pro-apoptotic proteins like Bax and Bak.[9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c. This, in turn, activates a caspase cascade, beginning with the initiator caspase-9, which then activates the executioner caspase-3, leading to the cleavage of key cellular substrates like PARP (Poly (ADP-ribose) polymerase) and ultimately, cell death.[1][3][9]
PI3K/AKT Signaling Pathway
In hepatocellular carcinoma, RNA sequencing has revealed that this compound alters the expression of genes involved in the PI3K-Akt signaling pathway.[4] This pathway is crucial for cell survival, proliferation, and the maintenance of cancer stem-like cells. This compound-mediated inhibition of the KDM6B demethylase leads to the downregulation of AKT2 expression.[4] This, in turn, affects downstream targets like the FOXO3a/p21/RB axis, contributing to cell cycle arrest and reduced cell viability.[4] Inactivation of the PI3K/AKT pathway is also observed in glioblastoma cells treated with this compound.[5]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the apoptotic effects of this compound, synthesized from methodologies described in the literature.[2][3][9]
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Plating: Plate cancer cells in 96-well plates at a density that ensures logarithmic growth throughout the experiment (e.g., 1,500-3,000 cells/well). Allow cells to adhere for 16-24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound (dissolved in DMSO) in a complete culture medium. Replace the medium in the wells with the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Add MTT or MTS reagent (e.g., Promega CellTiter 96) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells (set to 100% viability). Plot the data using non-linear regression to calculate the IC₅₀ value.
Apoptosis Detection by Western Blot
Objective: To detect molecular markers of apoptosis, such as PARP cleavage and changes in Bcl-2 family protein expression.
Methodology:
-
Cell Treatment: Culture cells in larger format plates (e.g., 6-well or 10 cm dishes) and treat with this compound at a concentration around the IC₅₀ for a specified time (e.g., 36-48 hours).
-
Protein Extraction: Harvest cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against target proteins (e.g., cleaved-PARP, PARP, Bcl-2, Bax, cleaved-Caspase-3, Caspase-3, p53) and a loading control (e.g., β-actin, GAPDH, or Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Conclusion
This compound represents a promising epigenetic therapeutic agent that selectively induces apoptosis in a variety of cancer cells while sparing normal cells. Its efficacy stems from its function as a pan-inhibitor of JmjC histone demethylases, which triggers a cascade of events beginning with the alteration of the cancer cell epigenome, followed by profound transcriptional reprogramming. This leads to the activation of intrinsic apoptotic pathways, such as the p53/Bcl-2/caspase axis, and the inhibition of critical survival pathways like PI3K/AKT. The robust pre-clinical data, including in vitro potency and in vivo tumor growth inhibition, validates JHDMs as viable therapeutic targets and positions this compound as a compelling candidate for further development in oncology.[1][3]
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small molecule this compound disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. JIB‑04 induces cell apoptosis via activation of the p53/Bcl‑2/caspase pathway in MHCC97H and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
JIB-04: A Technical Guide to its Discovery and Initial Characterization
Introduction
JIB-04 is a small molecule identified as a potent, pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2][3] Its discovery and subsequent characterization have positioned it as a valuable chemical probe for studying the role of histone demethylation in various biological processes and as a potential therapeutic agent, particularly in oncology.[1][4] This technical guide provides an in-depth overview of the initial discovery, characterization, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery
This compound was identified through a cell-based screen designed to uncover epigenetic modulators with cancer-selective activity.[4] The molecule, a pyridine (B92270) hydrazone, was found to selectively inhibit the growth of cancer cells over normal, patient-matched cells.[1][3] This cancer-specific cytotoxicity, with IC50 values as low as 10 nM in some cancer cell lines, highlighted its therapeutic potential and prompted further investigation into its mechanism of action.[1][5]
Initial Characterization: A Pan-Jumonji Histone Demethylase Inhibitor
Biochemical assays revealed that this compound is a broad-spectrum inhibitor of the JmjC family of histone demethylases.[2][3][6] These enzymes are 2-oxoglutarate and Fe(II)-dependent oxygenases that play a critical role in reversing histone lysine (B10760008) methylation, a key epigenetic mark regulating gene expression.
In Vitro Inhibition of Jumonji Histone Demethylases
This compound demonstrates potent inhibitory activity against multiple JmjC demethylases in cell-free assays. The half-maximal inhibitory concentrations (IC50) for various enzymes are summarized in the table below.
| Jumonji Demethylase | IC50 (nM) |
| JARID1A (KDM5A) | 230[2][3][5][6] |
| JMJD2E (KDM4E) | 340[2][3][5][6] |
| JMJD3 (KDM6B) | 855[2][3][5][6] |
| JMJD2A (KDM4A) | 445[2][3][5][6] |
| JMJD2B (KDM4B) | 435[2][3][5][6] |
| JMJD2C (KDM4C) | 1100[2][3][5][6] |
| JMJD2D (KDM4D) | 290[2][5] |
Importantly, this compound shows high selectivity for JmjC demethylases, with negligible activity against other iron-containing enzymes like methylcytosine dioxygenase TET1 and hypoxia-inducible factor prolyl hydroxylase 2 (PHD2), as well as histone deacetylases (HDACs).[1][3]
Cellular Effects of this compound
In cellular contexts, this compound treatment leads to a global increase in histone methylation marks that are substrates of the JmjC enzymes. Studies have consistently shown that this compound increases the levels of:
This accumulation of repressive (H3K9me3, H3K27me3) and active (H3K4me3, H3K36me2/3) histone marks leads to widespread changes in gene expression.[7][10]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of JmjC histone demethylase activity. This leads to alterations in the epigenetic landscape, resulting in a cascade of cellular events that ultimately impair cancer cell proliferation and survival.
Signaling Pathway Perturbation
This compound treatment impacts several critical signaling pathways involved in cancer. One key pathway identified is the PI3K/AKT signaling cascade. This compound has been shown to decrease AKT protein levels, which in turn affects the downstream FOXO3a-p21-RB-E2F axis, leading to cell cycle arrest.[11]
Effects on Cancer Cell Biology
The molecular changes induced by this compound manifest in several key anti-cancer phenotypes:
-
Inhibition of Cell Proliferation and Viability: this compound potently inhibits the growth of a wide range of cancer cell lines.[1][7] For instance, in Ewing Sarcoma cell lines, IC50 values for growth inhibition ranged from 0.13 µM to 1.84 µM.[7]
-
Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest, primarily at the G2/M checkpoint.[10]
-
Induction of Apoptosis: this compound can induce programmed cell death in cancer cells.[2][5]
-
Increased DNA Damage: this compound treatment has been observed to increase levels of DNA damage in cancer cells.[7]
-
Impairment of Tumorigenicity: In vivo studies using xenograft models have demonstrated that this compound can reduce tumor burden and prolong survival.[1][6]
Experimental Protocols
This section details the methodologies for key experiments used in the initial characterization of this compound.
Histone Demethylase Inhibition Assay (In Vitro)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified JmjC demethylases.
-
Enzyme and Substrate Preparation: Recombinant JmjC demethylase enzymes are purified. A biotinylated peptide corresponding to a specific histone tail with a methylated lysine (e.g., H3K9me3) is used as a substrate.[2]
-
Reaction Setup: The enzyme is incubated with the biotinylated peptide substrate in a reaction buffer containing necessary cofactors (20 mM Tris-Cl pH 7.5, 5 mM KCl, 1.5 mM MgCl2, 2 mM DTT, 0.12 µM ferrous sulfate, 0.5 mM 2-oxoglutarate, and 1 mM ascorbate).[2] The reaction is performed in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
Detection: The reaction product (e.g., H3K9me2) is detected using a specific antibody. In one common method, the biotinylated peptide is captured on a streptavidin-coated plate, and the demethylated product is quantified using an HRP-conjugated secondary antibody and a chemiluminescent substrate.[2]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 7. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
JIB-04's Selectivity for Cancer Cells Versus Normal Cells: A Technical Guide
Introduction
This compound is a small molecule inhibitor that has garnered significant interest in the field of oncology for its selective cytotoxicity towards cancer cells while exhibiting minimal effects on normal, non-tumorigenic cells.[1][2][3] As a pan-inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), this compound represents a promising therapeutic agent that targets the epigenetic regulation of gene expression, which is often dysregulated in cancer.[3][4] This technical guide provides a comprehensive overview of the selectivity of this compound, detailing its mechanism of action, quantitative data on its cytotoxic effects, and the experimental protocols used to ascertain its specificity.
Mechanism of Action: The Role of Jumonji Histone Demethylases
This compound functions as a pan-selective inhibitor of Jumonji histone demethylases, with IC50 values for various isoforms such as JARID1A, JMJD2E, JMJD3, JMJD2A, JMJD2B, JMJD2C, and JMJD2D in the nanomolar range.[3][5] Unlike many other KDM inhibitors, this compound is not a competitive inhibitor of α-ketoglutarate, a key cofactor for these enzymes.[1] Instead, it is believed to disrupt the binding of oxygen within the active site of the KDM enzymes.[6] This inhibition of KDMs leads to alterations in histone methylation patterns, which in turn affects the transcription of genes involved in cell growth and proliferation.[1][7]
The selectivity of this compound for cancer cells is attributed to their altered transcriptional programs and increased dependence on the activity of histone demethylases for survival.[1][2] In cancer cells, this compound treatment leads to the downregulation of pro-proliferative genes and the upregulation of anti-proliferative and pro-apoptotic genes.[3] This targeted modulation of gene expression results in cancer-specific cell death, while normal cells, which have different transcriptional dependencies, are largely unaffected.[1][2]
Quantitative Data: In Vitro Selectivity of this compound
The selective anti-cancer activity of this compound has been demonstrated across a variety of cancer cell lines, with significantly higher potency observed in cancer cells compared to their normal counterparts. The half-maximal inhibitory concentration (IC50) values from cell viability assays serve as a quantitative measure of this selectivity.
| Cell Line | Cell Type | Cancer Type | This compound IC50 (µM) | Reference |
| Cancer Cell Lines | ||||
| TC32 | Ewing Sarcoma | Ewing Sarcoma | 0.13 | [7] |
| A673 | Ewing Sarcoma | Ewing Sarcoma | 1.84 | [7] |
| Lung Cancer Lines (LCa) | Lung Epithelial | Lung Cancer | as low as 0.01 | [5][6] |
| Prostate Cancer Lines (PCa) | Prostate Epithelial | Prostate Cancer | as low as 0.01 | [5] |
| H358 | Non-Small Cell Lung Cancer | Lung Cancer | ~0.1 | [6] |
| A549 | Non-Small Cell Lung Cancer | Lung Cancer | ~0.25 | [6] |
| Normal Cell Lines | ||||
| hMSC | Mesenchymal Stem Cells | Normal | No inhibition | [7] |
| HBECs | Bronchial Epithelial Cells | Normal | >10 | [5] |
| PrSCs/PrECs | Prostate Stromal/Epithelial | Normal | >10 | [5] |
Signaling Pathways and Experimental Workflows
The selective cytotoxicity of this compound in cancer cells is mediated through the modulation of key signaling pathways that regulate cell cycle progression and apoptosis. One of the critical pathways affected is the PI3K/AKT signaling cascade, which is often hyperactivated in cancer.
The experimental validation of this compound's selectivity typically follows a structured workflow, starting from in vitro enzyme assays and progressing to cell-based assays and in vivo models.
References
- 1. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JIB‑04 induces cell apoptosis via activation of the p53/Bcl‑2/caspase pathway in MHCC97H and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
JIB-04: A Pan-Inhibitor of Jumonji C Domain-Containing Histone Demethylases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
JIB-04 is a potent, cell-permeable small molecule that has been identified as a pan-inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs or KDMs).[1][2][3][4] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine (B10760008) residues, thereby influencing gene expression, DNA repair, and other fundamental cellular processes.[5][6] Due to the frequent deregulation of JHDMs in various cancers, this compound has emerged as a valuable chemical probe for studying the function of these enzymes and as a potential therapeutic agent.[1][7] This guide provides a comprehensive overview of the effects of this compound on JmjC enzymes, detailing its mechanism, inhibitory activity, impact on signaling pathways, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound functions as a pan-selective inhibitor of JmjC histone demethylases.[7][8][9][10] Unlike many other inhibitors of α-ketoglutarate (αKG)-dependent dioxygenases, this compound is not a competitive inhibitor of αKG.[10][11] Instead, its mechanism is more complex. Studies suggest that this compound may exert its effects by disrupting the binding of O2 in the enzyme's active site.[6] Another proposed mechanism involves the chelation of the essential Fe(II) cofactor in the JmjC domain, which would alter the binding of co-substrates and inhibit enzymatic activity.[6][10] The (E)-isomer of this compound is reported to be a more potent inhibitor than the Z-isomer.[6] this compound demonstrates selectivity for JmjC histone demethylases over other αKG-dependent enzymes like prolyl hydroxylases and ten-eleven translocation (TET) enzymes, as well as other chromatin-modifying enzymes such as histone deacetylases (HDACs) and the histone demethylase LSD1.[3][6][7][10]
Quantitative Inhibitory Activity
This compound has been tested against a range of JmjC domain-containing enzymes, demonstrating broad-spectrum inhibition with varying potencies. The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays are summarized below.
| Enzyme Target | Alternative Name | IC50 (nM) |
| JARID1A | KDM5A | 230[3][4][7][8][9][10][12] |
| JMJD2D | KDM4D | 290[8][9] |
| JMJD2E | KDM4E | 340[3][4][7][8][9][10][12] |
| JMJD2B | KDM4B | 435[3][4][8][9][12] |
| JMJD2A | KDM4A | 445[3][4][8][9][12] |
| JMJD3 | KDM6B | 855[3][4][7][8][9][10][12] |
| JMJD2C | KDM4C | 1100[3][4][8][9][12] |
Impact on Cellular Signaling and Processes
This compound's inhibition of JmjC enzymes leads to alterations in histone methylation, which in turn affects numerous cellular signaling pathways and processes critical for cancer cell proliferation, survival, and DNA repair.
Key Affected Pathways:
-
PI3K/AKT Signaling: In hepatocellular carcinoma, this compound has been shown to inhibit the PI3K/AKT pathway.[1][2] This occurs through the inhibition of KDM6B, which leads to reduced expression of AKT2. Downstream effects include the modulation of the FOXO3a/p21/RB axis, resulting in cell cycle arrest.[1][2]
-
DNA Damage and Repair: this compound treatment can increase DNA damage in cancer cells.[5] It impairs the repair of DNA double-strand breaks (DSBs) by hindering both non-homologous end joining (NHEJ) and homologous recombination (HR).[13] This is achieved by causing the retention of H3K4me3 marks near DSB sites, which impairs the recruitment of necessary repair factors.[13]
-
Wnt/β-catenin Signaling: this compound has been reported to selectively inhibit the Wnt/β-catenin signaling pathway in colorectal cancer stem cells.[1]
-
Gene Expression Programs: The compound selectively alters transcriptional programs in cancer cells, leading to the downregulation of proliferative genes and the upregulation of anti-proliferative and pro-apoptotic genes.[5][8]
Experimental Protocols
The characterization of this compound involves a range of in vitro, cell-based, and in vivo assays.
In Vitro Enzyme Inhibition Assays
-
ELISA-based Assay: This method is used to directly quantify the demethylated histone substrate. Purified recombinant JmjC enzymes are incubated with a appropriate methylated histone peptide substrate in the presence of cofactors (αKG, Fe(II), ascorbate) and varying concentrations of this compound. The amount of demethylated product is then detected using an antibody specific to the demethylated epitope, followed by a secondary antibody conjugated to an enzyme like HRP for colorimetric or chemiluminescent detection.[8][10]
-
Formaldehyde (B43269) Release Assay: This assay measures the formaldehyde byproduct of the demethylation reaction. The activity of JMJD2E, for instance, can be measured by coupling formaldehyde production to the reduction of NAD+ to NADH by formaldehyde dehydrogenase, which can be monitored spectrophotometrically.[10]
-
NMR Spectroscopy: 1H NMR can be used to directly observe the decrease in the trimethyl signal of a histone peptide substrate (e.g., H3K9me3) over time in the presence of a JmjC enzyme and this compound, providing a direct measure of inhibition.[10]
Cell-Based Assays
-
Cell Viability and Growth Inhibition (MTT Assay): Cancer cell lines are plated and treated with a range of this compound concentrations for a set period (e.g., 48-72 hours). Viable cell numbers are measured using the MTT assay, where the reduction of tetrazolium dye to formazan (B1609692) by metabolically active cells is quantified by absorbance. IC50 values for growth inhibition are calculated from dose-response curves.[5]
-
Clonogenic Survival Assay: To assess long-term survival, cells are treated with this compound, often in combination with another treatment like ionizing radiation (IR). After treatment, cells are plated at low density and allowed to grow for 1-2 weeks. The number of colonies formed (defined as >50 cells) is counted to determine the surviving fraction.[13]
-
Cell Cycle Analysis: Cells are treated with this compound, then pulsed with a thymidine (B127349) analog like EdU to label cells in S-phase. Cells are then fixed, permeabilized, and stained with a DNA dye (like Propidium Iodide, PI) and a fluorescent azide (B81097) that couples to EdU. Flow cytometry is used to quantify the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[5]
-
Western Blotting: This technique is used to measure changes in protein levels and histone methylation. Following this compound treatment, cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against specific histone marks (e.g., H3K4me3, H3K9me3, H3K27me3) or signaling proteins (e.g., AKT, PARP).[1][5]
In Vivo Xenograft Models
-
Subcutaneous Tumor Model: Human cancer cells (e.g., A549 or H1299 lung cancer cells) are injected subcutaneously into the flank of immunocompromised mice.[5][13] Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment groups.[13] this compound is administered systemically, typically via oral gavage or intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 50 mg/kg/day).[5][13] Tumor volume is measured regularly to assess treatment efficacy.[5] At the end of the study, tumors can be excised to measure histone demethylase activity in tumor homogenates.[8]
Conclusion
This compound is a well-characterized pan-inhibitor of JmjC histone demethylases that acts through a mechanism distinct from simple co-substrate competition. Its ability to modulate histone methylation leads to profound effects on cancer cells, including the disruption of key oncogenic signaling pathways like PI3K/AKT, induction of DNA damage, and cell cycle arrest, ultimately inhibiting tumor growth in vivo.[1][5][7][13] The detailed experimental protocols and established inhibitory profile make this compound an indispensable tool for epigenetic research and a foundational compound for the development of more selective JHDM inhibitors for therapeutic use.
References
- 1. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. doc.abcam.com [doc.abcam.com]
- 5. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule this compound disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
JIB-04: Application Notes and Protocols for Cell Culture Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JIB-04 is a potent, cell-permeable, and pan-selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2][3] By inhibiting these enzymes, this compound effectively increases the levels of histone methylation, leading to transcriptional changes that can induce cell cycle arrest, apoptosis, and a reduction in cancer cell proliferation.[1][4] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent. This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture viability assays.
Mechanism of Action
This compound primarily functions by inhibiting the demethylase activity of the Jumonji family of histone lysine (B10760008) demethylases (KDMs).[4] This inhibition leads to an increase in the methylation of histone H3 at various lysine residues, including H3K4, H3K9, and H3K27.[5] The altered histone methylation landscape results in genome-wide transcriptional changes.[4] Notably, this compound treatment has been shown to downregulate proliferative genes and upregulate anti-proliferative and pro-apoptotic genes.[1] One of the key pathways affected by this compound is the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[2][4] By disrupting this and other oncogenic pathways, this compound can selectively induce cell death in cancer cells while showing less activity against normal, non-tumorigenic cells.[1][6]
Data Presentation: Efficacy of this compound on Cell Viability
The following table summarizes the inhibitory concentrations (IC50) of this compound across various cancer cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| JARID1A | - | 230 | [1][2] |
| JMJD2E | - | 340 | [1][2] |
| JMJD3 | - | 855 | [1][2] |
| JMJD2A | - | 445 | [1][2] |
| JMJD2B | - | 435 | [1][2] |
| JMJD2C | - | 1100 | [1][2] |
| JMJD2D | - | 290 | [1][2] |
| H358 | Lung Cancer | ~10 | [1] |
| A549 | Lung Cancer | ~10 | [1] |
| TC32 | Ewing Sarcoma | 130 | [5] |
| A4573 | Ewing Sarcoma | 1840 | [5] |
Experimental Protocols
This section provides a detailed protocol for assessing cell viability upon treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Materials
-
This compound (powder, soluble in DMSO)[3]
-
Selected cancer cell line and appropriate complete culture medium
-
96-well flat-bottom sterile culture plates
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[8]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise if necessary.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound is a valuable chemical probe for studying the role of Jumonji histone demethylases in cellular processes and disease, particularly in cancer. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in cell culture viability assays to investigate its anti-cancer properties and elucidate its mechanisms of action. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tribioscience.com [tribioscience.com]
- 4. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
Determining the Optimal Working Concentration of JIB-04 for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JIB-04 is a potent, cell-permeable, pan-inhibitor of Jumonji domain-containing (JMJ) histone demethylases, a family of enzymes frequently dysregulated in cancer. By modulating histone methylation states, this compound can induce transcriptional changes that lead to cell cycle arrest, apoptosis, and the inhibition of cancer stem-like cell properties.[1] This document provides detailed protocols for determining the optimal working concentration of this compound in various cancer cell lines, a critical step for in vitro studies investigating its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key parameter to establish the dose-dependent effect of this compound on cell viability and proliferation.
Introduction
Jumonji domain-containing histone demethylases are critical regulators of epigenetic modifications, specifically the removal of methyl groups from histone lysine (B10760008) residues. Their aberrant activity is implicated in the pathogenesis of numerous cancers. This compound acts as a broad-spectrum inhibitor of these enzymes, with IC50 values in the nanomolar range for several JARID1 and JMJD2 family members.[2][3] Its mechanism of action involves the alteration of global histone methylation levels, such as increasing H3K4, H3K9, and H3K27 trimethylation, which in turn affects the expression of genes involved in cell proliferation and survival.[1][4] this compound has demonstrated selective cytotoxicity towards cancer cells over normal cells and has been shown to overcome drug resistance in certain cancer models.[1][2] Determining the precise IC50 value for a specific cancer cell line is essential for designing experiments that yield reproducible and meaningful results.
Signaling Pathway of this compound Action
This compound's primary mode of action is the inhibition of Jumonji histone demethylases. This leads to an accumulation of methylation marks on histones, which in turn alters gene expression. One of the key pathways affected by this compound is the PI3K-Akt signaling pathway, which is crucial for cancer cell growth and survival.[5] By inhibiting histone demethylases like KDM6B, this compound can lead to the suppression of key components of this pathway, contributing to its anti-cancer effects.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JIB-04 Administration in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the in vivo administration of JIB-04, a pan-selective Jumonji histone demethylase inhibitor, in mouse xenograft models. The following information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Overview and Mechanism of Action
This compound is a small molecule inhibitor that targets the Jumonji C (JmjC) domain-containing histone demethylases, leading to alterations in the methylation status of various histone lysine (B10760008) residues, including H3K4, H3K9, H3K27, and H3K36.[1][2][3] By inhibiting these demethylases, this compound can induce cancer-selective transcriptional changes, downregulating proliferative genes and upregulating anti-proliferative and pro-apoptotic genes.[4] Its anti-tumor activity has been demonstrated in a variety of cancer models, including Ewing Sarcoma, non-small cell lung cancer (NSCLC), hepatocellular carcinoma, and glioblastoma.[1][2][5][6] this compound has been shown to impact key oncogenic signaling pathways such as the PI3K-Akt and MAPK pathways.[2]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across different mouse xenograft models as reported in various studies.
Table 1: Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Administration Route | Dosage & Frequency | Vehicle | Outcome |
| Ewing Sarcoma | TC32 | NOD-SCID/Gamma | Oral Gavage | 50 mg/kg, daily | Not specified | ~3-fold reduction in tumor growth compared to vehicle.[1] |
| NSCLC | H1299 | Not specified | Not specified | 50 mg/kg, every other day | Not specified | Enhanced effect of radiation treatment and prolonged survival.[5] |
| NSCLC | A549 | Not specified | Not specified | 50 mg/kg, every other day | Not specified | Robust increase in survival when combined with radiation.[5] |
| NSCLC | H358 | Nude | Intraperitoneal (i.p.) | 110 mg/kg, 2-3 times/week | 10% DMSO, 90% sesame oil | Markedly diminished tumor growth rate and significant decrease in final tumor weight.[6][7] |
| NSCLC | A549 | Nude | Oral Gavage | 55 mg/kg, 3 times/week | 12.5% Cremophor EL, 12.5% DMSO in aqueous suspension | Markedly diminished tumor growth rate and significant decrease in final tumor weight.[6][7] |
| Ovarian Cancer | Not specified | Not specified | Not specified | Not specified | Not specified | Slowed down tumor growth.[8][9] |
| Glioblastoma | Orthotopic | Not specified | Intraperitoneal (i.p.) | 20, 40, 60 mg/kg | Not specified | Reached bioactive concentrations in the brain, trend towards longer survival.[6] |
Experimental Protocols
Detailed methodologies for the preparation of this compound formulations and administration in mouse xenograft models are provided below.
Intraperitoneal (i.p.) Administration Protocol
This protocol is based on studies using H358 xenografts.[6][7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sesame oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Vehicle Preparation: Prepare a 10% DMSO in sesame oil vehicle. For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO with 900 µl of sesame oil. Vortex thoroughly to ensure a homogenous solution.
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 110 mg/kg) and the average weight of the mice in the treatment group.
-
Weigh the this compound powder and dissolve it in the prepared vehicle to achieve the final desired concentration. Sonication may be used to aid dissolution.
-
Prepare the formulation fresh on the day of use.
-
-
Administration:
Oral Gavage Administration Protocol
This protocol is based on studies using A549 and TC32 xenografts.[1][6][7]
Materials:
-
This compound powder
-
Cremophor EL
-
Dimethyl sulfoxide (DMSO)
-
Sterile water or saline
-
Sterile microcentrifuge tubes
-
Oral gavage needles
Procedure:
-
Vehicle Preparation: Prepare an aqueous suspension vehicle containing 12.5% Cremophor EL and 12.5% DMSO. For example, to prepare 1 ml of vehicle, mix 125 µl of Cremophor EL, 125 µl of DMSO, and 750 µl of sterile water or saline.
-
This compound Formulation:
-
Calculate the required amount of this compound for the desired dosage (e.g., 55 mg/kg).
-
Suspend the this compound powder in the prepared vehicle to the final concentration. Vortex or sonicate to ensure a uniform suspension.
-
It is recommended to prepare the formulation fresh before each administration.
-
-
Administration:
Alternative Oral Gavage Formulation: An alternative vehicle formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6][10]
Visualization of Signaling Pathways and Workflows
This compound Mechanism of Action and Signaling Pathway
This compound acts as a pan-inhibitor of Jumonji histone demethylases, leading to an increase in histone methylation at specific lysine residues. This epigenetic modification results in the altered expression of genes involved in critical cancer-related pathways.
Caption: this compound inhibits JHDMs, altering gene expression and key signaling pathways.
Experimental Workflow for In Vivo Xenograft Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: A generalized workflow for a this compound in vivo mouse xenograft study.
Important Considerations
-
Toxicity: While this compound has shown cancer-selective activity, it is crucial to monitor mice for any signs of toxicity, such as weight loss or changes in behavior.[7] Some studies have reported increased liver weights and vacuoles at higher doses.[7]
-
Formulation: The solubility of this compound can be challenging. Ensure the chosen vehicle and preparation method result in a stable and homogenous formulation for consistent dosing.
-
Isomer Specificity: The anti-cancer effects of this compound are isomer-specific. Ensure the use of the correct and validated E-isomer for in vivo studies.[7]
-
Combination Therapy: this compound has shown synergistic effects when combined with other treatments like radiation therapy.[5] This presents a potential avenue for future preclinical investigations.
References
- 1. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Following JIB-04 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
JIB-04 is a potent, cell-permeable, and pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1][2][3] It acts by a novel mechanism that is not competitive with α-ketoglutarate, a key cofactor for JHDM activity.[3] this compound has been shown to selectively inhibit the growth of various cancer cells by altering histone methylation landscapes and consequently modulating gene expression programs that control cell growth and survival.[3][4]
The primary targets of this compound are members of the JHDM family, which are responsible for removing methyl groups from lysine (B10760008) residues on histone tails.[1] Inhibition of these enzymes by this compound leads to a global increase in histone methylation marks, including H3K4me3, H3K9me3, and most prominently, H3K27me3, although the specific effects can be cell-line and dose-dependent.[4][5] These histone modifications play critical roles in regulating chromatin structure and gene accessibility.
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), it allows for the identification of specific genomic loci where histone modifications occur. Performing ChIP after treatment with this compound enables researchers to elucidate the direct epigenetic consequences of JHDM inhibition on a genome-wide scale or at specific gene promoters. This information is invaluable for understanding the mechanism of action of this compound and for the development of epigenetic-based therapies.
These application notes provide a detailed protocol for performing ChIP experiments in cultured cells following treatment with this compound.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action on histone demethylation.
Caption: Workflow for ChIP after this compound treatment.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Treatment | ||
| Concentration | 0.1 - 10 µM | Cell line dependent; determine IC50 for growth inhibition first. For Ewing Sarcoma cell lines, concentrations of 0.3 - 2 µM have been used.[5] |
| Duration | 24 - 72 hours | Optimal time may vary. A 36-hour treatment has been shown to be effective.[5] |
| Vehicle Control | DMSO | Use the same concentration as in the this compound treated samples. |
| Cell Culture | ||
| Cell Number | 1 x 10^6 to 1 x 10^7 cells per ChIP | A starting number of 4 x 10^6 cells has been successfully used.[5] |
| Confluency | 70-80% | Ensure cells are in a logarithmic growth phase. |
| Chromatin Immunoprecipitation | ||
| Cross-linking Agent | Formaldehyde (B43269) | 1% final concentration for 10-15 minutes at room temperature. |
| Quenching Agent | Glycine (B1666218) | 125 mM final concentration for 5 minutes at room temperature. |
| Sonication | Diagenode Bioruptor or similar | Aim for fragment sizes between 200-800 bp. For a Bioruptor, 25 cycles (30s ON/90s OFF) on High setting has been used.[5] |
| Antibody Amount | 2 - 10 µg per ChIP | Optimal amount should be determined empirically. 5 µg has been used for H3K4me3 ChIP.[5] |
| Recommended Antibodies | anti-H3K27me3, anti-H3K4me3, anti-H3K9me3 | Based on the known effects of this compound.[4][5] |
| Negative Control | Normal Rabbit or Mouse IgG | Use the same amount as the specific antibody. |
| Protein A/G Beads | 20 - 40 µL of slurry per ChIP | |
| qPCR Analysis | ||
| Input DNA | 1-10% of total chromatin | Used for normalization. |
| DNA per reaction | 1 - 10 ng |
Experimental Protocols
Part 1: this compound Treatment and Cell Harvesting
-
Cell Seeding: Plate cells at a density that allows them to reach 70-80% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 0.3 - 2 µM).[5]
-
For the vehicle control, add an equivalent amount of DMSO to the culture medium.
-
Replace the existing medium with the this compound or vehicle-containing medium and incubate for the desired duration (e.g., 36 hours).[5]
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and transfer to a conical tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for ChIP.
-
Part 2: Chromatin Immunoprecipitation
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Cell Lysis and Nuclei Isolation:
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, protease inhibitors).
-
Incubate on ice for 15-30 minutes.
-
Add a non-ionic detergent (e.g., NP-40) and vortex briefly to disrupt the cell membrane.
-
Centrifuge at low speed (e.g., 1,500 x g) for 5 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant.
-
-
Chromatin Sonication:
-
Resuspend the nuclear pellet in a sonication buffer (e.g., containing 50 mM HEPES, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors).
-
Sonicate the chromatin on ice to an average fragment size of 200-800 bp. The optimal sonication conditions should be determined empirically for each cell type and instrument.[5]
-
After sonication, centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (soluble chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot (1-10%) of the soluble chromatin as the "input" control.
-
Dilute the remaining chromatin with the sonication buffer.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Add the specific primary antibody (e.g., anti-H3K27me3) or a negative control IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA. This typically involves sequential washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads by resuspending them in an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde cross-links. Also, process the input sample in the same way.
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
-
DNA Purification:
-
Purify the DNA from the eluted chromatin and the input sample using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
-
Part 3: Data Analysis (ChIP-qPCR)
-
Primer Design: Design primers specific to the genomic regions of interest (e.g., gene promoters).
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using the purified ChIP DNA and input DNA as templates.
-
Include a no-template control for each primer set.
-
Perform the qPCR using a standard SYBR Green or probe-based assay.
-
-
Data Interpretation:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA for both the specific antibody and the IgG control.
-
Compare the enrichment in the this compound treated samples to the vehicle-treated samples to determine the effect of the inhibitor on the histone modification at the specific genomic locus.
-
Conclusion
This application note provides a comprehensive guide for performing chromatin immunoprecipitation following treatment with the JHDM inhibitor this compound. By carefully optimizing the experimental conditions, researchers can effectively probe the epigenetic changes induced by this compound and gain valuable insights into its mechanism of action. This will aid in the ongoing efforts to develop novel cancer therapies targeting the epigenome.
References
- 1. The small molecule this compound disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Probing Histone Methylation Landscapes with JIB-04, a Pan-Jumonji Histone Demethylase Inhibitor
Introduction
JIB-04 is a potent, cell-permeable, and selective small molecule inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2] It functions as a pan-selective inhibitor, targeting a range of KDMs including JARID1A, JMJD2A/B/C/E, and JMJD3, which are responsible for removing methyl groups from various lysine (B10760008) residues on histone tails.[1][2] The inhibition of these demethylases by this compound leads to a global increase in histone methylation, thereby altering chromatin structure and gene expression.[3] This modulation of the epigenetic landscape makes this compound a valuable tool for studying the role of histone methylation in various biological processes, including cancer pathogenesis, and highlights its potential as a therapeutic agent.[4][5]
These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify changes in histone methylation patterns in cultured cells following treatment with this compound.
Mechanism of Action
This compound is not a competitor of the cofactor α-ketoglutarate, nor is it a histone peptide mimic.[6][7] Instead, it disrupts the binding of O2 in the Fe-dependent histone demethylase active site.[6][7] By inhibiting the enzymatic activity of JmjC histone demethylases, this compound treatment is expected to result in the accumulation of methylation marks on specific histone lysine residues. The most commonly reported changes include increased levels of H3K4me3, H3K9me3, H3K27me3, and H3K36me2/3.[3][8][9] The specific histone marks affected and the magnitude of change can be cell-type and dose-dependent.[8]
Data Presentation: Quantitative Changes in Histone Methylation upon this compound Treatment
The following table summarizes the observed fold changes in various histone methylation marks after treatment with this compound across different cancer cell lines, as determined by Western blot analysis.
| Cell Line | This compound Concentration | Treatment Duration | Histone Mark | Fold Change (vs. Vehicle) | Reference |
| SK-N-MC (Ewing Sarcoma) | 1 µM | 36 hours | H3K4me3 | ~2.0 | [8] |
| A673 (Ewing Sarcoma) | 2 µM | 36 hours | H3K4me3 | ~1.5 | [8] |
| A673 (Ewing Sarcoma) | 2 µM | 36 hours | H3K9me3 | ~1.5 | [8] |
| SK-ES-1 (Ewing Sarcoma) | 1 µM | 36 hours | H3K27me3 | ~2.0 | [8] |
| SK-N-MC (Ewing Sarcoma) | 1 µM | 36 hours | H3K27me3 | ~2.5 | [8] |
| A673 (Ewing Sarcoma) | 2 µM | 36 hours | H3K27me3 | ~4.0 | [8] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | 6 µM | 24 hours | H3K4me3 | Increased | [3] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | 6 µM | 24 hours | H3K9me2 | Increased | [3] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | 6 µM | 24 hours | H3K9me3 | Increased | [3] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | 6 µM | 24 hours | H3K27me3 | Increased | [3] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | 6 µM | 24 hours | H3K36me2 | Increased | [3] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | 6 µM | 24 hours | H3K36me3 | Increased | [3] |
| Human Aortic Smooth Muscle Cells | 0.1 - 1 µmol/L | Not Specified | H3K36me2 | Significantly Increased | [9][10] |
| Human Aortic Smooth Muscle Cells | 0.1 - 1 µmol/L | Not Specified | H3K36me3 | Significantly Increased | [9][10] |
| Human Aortic Smooth Muscle Cells | 0.1 - 1 µmol/L | Not Specified | H3K9me1 | Significantly Increased | [9][10] |
| Human Aortic Smooth Muscle Cells | 0.1 - 1 µmol/L | Not Specified | H3K9me2 | Significantly Increased | [9][10] |
| Human Aortic Smooth Muscle Cells | 0.1 - 1 µmol/L | Not Specified | H3K9me3 | Significantly Increased | [9][10] |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in assessing histone methylation changes after this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that ensures logarithmic growth during the drug exposure period.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line, with typical concentrations ranging from 0.1 µM to 10 µM.[9][10]
-
Treatment: The day after seeding, replace the medium with fresh medium containing the desired concentration of this compound or vehicle (DMSO) as a control.
-
Incubation: Incubate the cells for a specified period, typically ranging from 24 to 48 hours, depending on the cell line and the desired endpoint.[3][8]
Histone Extraction (Acid Extraction Method)
Due to their basic nature, histones can be effectively isolated from other cellular proteins using an acid extraction protocol.[11][12]
-
Cell Lysis: Harvest cells and wash with PBS. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) and incubate on ice.[13]
-
Nuclei Isolation: Centrifuge the lysate to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid or 0.4 N HCl and incubate with rotation for at least 4 hours or overnight at 4°C.[11]
-
Protein Precipitation: Centrifuge to pellet cellular debris. Transfer the supernatant containing the acid-soluble histones to a new tube and precipitate the histones by adding 8 volumes of ice-cold acetone. Incubate at -20°C for at least 1 hour or overnight.[12][14]
-
Pelleting and Washing: Centrifuge at high speed (e.g., 12,000 rpm) to pellet the histones. Discard the supernatant and wash the pellet with ice-cold acetone.[14]
-
Resuspension: Air-dry the pellet and resuspend it in distilled water or a suitable buffer.
-
Quantification: Determine the protein concentration using a Bradford assay or a similar method.
Western Blot Analysis
-
Sample Preparation: For each sample, dilute the extracted histones in 1X LDS or Laemmli sample buffer. A typical loading amount is 0.5-20 µg of histones per lane.[15] Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Separate the histone proteins on a 10-15% Bis-Tris or Tris-Glycine SDS-PAGE gel.[15] Due to the small size of histones, a higher percentage gel provides better resolution.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. A pore size of 0.2 µm is recommended for efficient capture of low molecular weight histones.[15] The transfer can be performed using a wet or semi-dry blotting apparatus.
-
Membrane Staining (Optional but Recommended): Verify the successful transfer and equal loading of proteins by staining the membrane with Ponceau S.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone modifications of interest (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-total Histone H3). Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[15]
-
Final Washes: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the signal of the modified histone to the total histone H3 signal to account for any loading differences.[8]
Mandatory Visualizations
Caption: Mechanism of this compound action on histone demethylases.
Caption: Experimental workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule this compound disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 8. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 12. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 13. biochem.slu.edu [biochem.slu.edu]
- 14. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for JIB-04 Treatment in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JIB-04, a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs), to investigate changes in gene expression. The provided protocols are synthesized from established research methodologies and are intended to be adapted to specific experimental needs.
Introduction
This compound is a potent small molecule that inhibits a broad range of JmjC-domain-containing histone demethylases, which are crucial regulators of histone methylation and, consequently, gene expression.[1][2][3] By inhibiting the removal of methyl groups from histone lysine (B10760008) residues, particularly H3K4, H3K9, and H3K27, this compound can induce significant alterations in the transcriptome, affecting pathways related to cell proliferation, oncogenesis, and DNA damage response.[1][4][5] These notes offer a detailed framework for designing and executing experiments to study these effects.
Data Presentation: this compound Treatment Parameters and Observed Effects
The following tables summarize quantitative data from various studies, providing a reference for selecting appropriate treatment conditions.
Table 1: this compound Concentration and Treatment Duration for Observing Changes in Histone Methylation
| Cell Line | This compound Concentration | Treatment Duration | Histone Mark Affected | Observed Effect | Reference |
| A673 (Ewing Sarcoma) | 2 µM | 36 hours | H3K4me3, H3K9me3, H3K27me3 | Increased global levels | [1] |
| SK-N-MC (Ewing Sarcoma) | 1 µM | 36 hours | H3K4me3, H3K27me3 | Increased global levels | [1] |
| SK-ES-1 (Ewing Sarcoma) | 1 µM | 36 hours | H3K27me3 | Increased global levels | [1] |
| TC32 (Ewing Sarcoma) | 0.3 µM | 36 hours | No significant change in global H3K4me3, H3K9me3, H3K27me3 | Growth inhibition observed | [1] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | 6 µM | 24 hours | H3K4me3, H3K9me3, H3K27me3, H3K36me3 | Increased global levels | [6] |
| Human Aortic Smooth Muscle Cells (HASMCs) | 0.1 - 1 µM | Not specified | H3K36me2, H3K36me3, H3K9me1, H3K9me2, H3K9me3 | Significantly increased levels | [7] |
| A172 (Glioblastoma) | Not specified | 4 hours | H3K4me3 | Enrichment at the DEPP promoter | [8] |
| H1299 (Lung Cancer) | 300 nM | 4 hours | H3K4me3 | Enrichment at double-strand breaks | [9][10] |
Table 2: this compound Treatment Parameters for Gene Expression Analysis (RNA-seq/qRT-PCR)
| Cell Line | This compound Concentration | Treatment Duration | Key Gene Expression Changes | Analytical Method | Reference |
| A673 (Ewing Sarcoma) | 2 µM | 36 hours | Downregulation of pro-proliferative genes, disruption of EWS/Fli1 signature | RNA-seq | [1] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | 6 µM | 24 hours | Upregulation of 700 genes, downregulation of 459 genes (cell cycle, apoptosis pathways affected) | RNA-seq | [6] |
| Human Aortic Smooth Muscle Cells (HASMCs) | Not specified | Not specified | Altered expression of cell cycle and autophagy-related genes | RNA-seq | [7] |
| A172 & U251 (Glioblastoma) | Not specified | 4 hours | Downregulation of CCNB1, PCNA; Upregulation of DEPP, DDIT4 | qRT-PCR | [8] |
| H9c2 (Cardiomyocytes) | 2.5, 5, 10 µM | 24 hours | Blocked Ang II-induced expression of fibrotic and hypertrophic markers | RT-qPCR | [11] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound for Gene Expression Analysis
This protocol provides a general procedure for treating cultured cells with this compound prior to RNA extraction.
Materials:
-
This compound (MedchemExpress, Selleck Chemicals, or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade)
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest
-
Sterile serological pipettes, pipette tips, and microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. The seeding density will need to be optimized for your specific cell line.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations (refer to Table 2 for guidance). It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM).
-
Also, prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration group.
-
Remove the old medium from the cultured cells and replace it with the medium containing the appropriate concentration of this compound or DMSO vehicle.
-
Incubate the cells for the desired duration (e.g., 4, 24, 36, or 48 hours). The optimal time course should be determined empirically for your system.
-
-
Cell Harvest:
-
After the incubation period, proceed immediately to cell lysis and RNA extraction as described in Protocol 2.
-
Protocol 2: Total RNA Extraction and Quality Control
This protocol outlines the steps for isolating high-quality total RNA from this compound-treated cells, a critical prerequisite for reliable gene expression analysis.
Materials:
-
Phosphate-buffered saline (PBS, sterile, ice-cold)
-
RNA lysis buffer (e.g., TRIzol, RLT buffer from Qiagen RNeasy Kit)
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit, Zymo Research Direct-zol RNA Miniprep)
-
Nuclease-free water
-
Ethanol (70-100%, molecular biology grade)
-
DNase I (RNase-free)
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Procedure:
-
Cell Lysis:
-
Aspirate the cell culture medium.
-
Wash the cells once with ice-cold sterile PBS.
-
Add the appropriate volume of RNA lysis buffer directly to the culture dish/well and scrape the cells. Pipette the lysate up and down several times to ensure homogeneity.[12]
-
-
RNA Isolation:
-
Follow the manufacturer's instructions for your chosen RNA extraction kit. This typically involves steps of phase separation (if using TRIzol), binding of RNA to a silica (B1680970) membrane, washing, and elution.
-
-
DNase Treatment:
-
To remove any contaminating genomic DNA, perform an on-column DNase digestion as per the kit protocol or a post-elution DNase treatment.[12]
-
-
RNA Elution:
-
Elute the purified RNA in nuclease-free water.
-
-
Quality Control:
-
Quantification: Measure the RNA concentration and purity using a spectrophotometer. Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.
-
Integrity: Assess the RNA integrity by running an aliquot on a Bioanalyzer. A high RNA Integrity Number (RIN) (ideally ≥ 8) is crucial for downstream applications like RNA-seq.
-
Protocol 3: Gene Expression Analysis by RNA-sequencing (General Workflow)
This protocol provides a high-level overview of the steps involved in preparing RNA-seq libraries from the isolated RNA.
Materials:
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina, TruSeq RNA Library Prep Kit)
-
SPRIselect beads or equivalent for size selection
-
PCR reagents for library amplification
-
Sequencing platform (e.g., Illumina NovaSeq, NextSeq)
Procedure:
-
mRNA Purification or rRNA Depletion:
-
For most analyses of protein-coding genes, isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Alternatively, if you are also interested in non-polyadenylated RNAs, deplete ribosomal RNA (rRNA) from the total RNA.
-
-
Fragmentation and Priming:
-
Fragment the purified mRNA or rRNA-depleted RNA into smaller pieces.
-
Prime the fragmented RNA with random hexamers.
-
-
First and Second Strand cDNA Synthesis:
-
Synthesize the first strand of cDNA using reverse transcriptase.
-
Synthesize the second strand of cDNA.
-
-
End Repair, A-tailing, and Adapter Ligation:
-
Repair the ends of the double-stranded cDNA fragments.
-
Add a single 'A' base to the 3' ends.
-
Ligate sequencing adapters to the cDNA fragments.
-
-
Library Amplification and Size Selection:
-
Amplify the adapter-ligated cDNA library using PCR to add indexes and generate enough material for sequencing.
-
Perform size selection of the final library using magnetic beads to obtain a library with a desired insert size.[13]
-
-
Library Quality Control and Sequencing:
-
Assess the quality and quantity of the final library using a Bioanalyzer and qPCR.
-
Pool libraries and sequence them on a high-throughput sequencing platform.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on gene expression.
Caption: Experimental workflow for gene expression analysis.
References
- 1. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. [PDF] The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth | Semantic Scholar [semanticscholar.org]
- 6. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. stemcell.com [stemcell.com]
- 13. medical-epigenomics.org [medical-epigenomics.org]
Application Notes and Protocols: Enhancing Radiation Therapy with JIB-04
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing JIB-04, a pan-Jumonji histone demethylase inhibitor, in combination with radiation therapy for cancer research. The information presented is collated from preclinical studies and is intended to guide the design and execution of experiments aimed at exploring the synergistic anti-cancer effects of this combination treatment.
Introduction
This compound is a small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases.[1][2] By inhibiting these enzymes, this compound modulates the epigenetic landscape of cancer cells, leading to anti-proliferative and pro-apoptotic effects.[2][3] A key application of this compound is its ability to sensitize cancer cells to radiation therapy. This radiosensitizing effect is primarily attributed to the inhibition of the H3K4me3 demethylase KDM5B.[1][4] Inhibition of KDM5B leads to the accumulation of the H3K4me3 histone mark at sites of DNA double-strand breaks (DSBs) induced by ionizing radiation (IR).[1][5] This altered chromatin state impairs the recruitment of essential DNA repair factors, thereby hindering the resolution of DNA damage and ultimately leading to enhanced cancer cell death.[1][4] Preclinical studies in non-small cell lung cancer (NSCLC), Ewing Sarcoma, and other cancer types have demonstrated the potential of this compound to overcome radioresistance and improve therapeutic outcomes.[1][6][7]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (MTT/Colony Formation) | Reference |
| H1299 | Non-Small Cell Lung Cancer | 16 nM (Colony Formation) | [4] |
| A549 | Non-Small Cell Lung Cancer | 25 nM (Colony Formation) | [4] |
| TC32 | Ewing Sarcoma | 0.13 µM (MTT) | [6] |
| SK-ES-1 | Ewing Sarcoma | 0.82 µM (MTT) | [6] |
| A673 | Ewing Sarcoma | 1.84 µM (MTT) | [6] |
| SK-N-MC | Ewing Sarcoma | 0.51 µM (MTT) | [6] |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~6 µM (for growth inhibition) | [7] |
| Huh7 | Hepatocellular Carcinoma | ~6 µM (for growth inhibition) | [7] |
| HepG2 | Hepatocellular Carcinoma | ~6 µM (for growth inhibition) | [7] |
In Vivo Radiosensitization with this compound
This table presents data from in vivo studies combining this compound with radiation therapy.
| Cancer Model | Treatment Group | Outcome | Reference |
| H1299 Xenograft (NSCLC) | Vehicle | Median Survival: 14 days | [1] |
| This compound (50 mg/kg) | Median Survival: 16 days | [1] | |
| IR (2 Gy) | Median Survival: 36 days | [1] | |
| This compound + IR | Median Survival: 55 days | [1] | |
| A549 Xenograft (NSCLC) | This compound + IR | Robust increase in survival | [1] |
| TC32 Xenograft (Ewing Sarcoma) | This compound (50 mg/kg) | ~3-fold reduction in tumor growth vs. vehicle | [6] |
Signaling Pathway
The primary mechanism by which this compound sensitizes cancer cells to radiation involves the disruption of DNA damage repair. The following diagram illustrates this signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Radiosensitization using Colony Formation Assay
This protocol details the steps to assess the ability of this compound to sensitize cancer cells to radiation by measuring their clonogenic survival.
Materials:
-
Cancer cell lines (e.g., H1299, A549)
-
Complete cell culture medium
-
This compound (E-isomer)
-
DMSO (vehicle control)
-
6-well plates
-
Irradiator (X-ray source)
-
0.5% Crystal Violet solution in methanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed an appropriate number of cells (e.g., 200-5000 cells/well, dependent on radiation dose) in 6-well plates.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in complete medium to the desired final concentration (e.g., 16 nM for H1299, 25 nM for A549).[4]
-
Aspirate the medium from the wells and add the this compound containing medium or vehicle control medium.
-
Incubate for 4 hours.[1]
-
-
Irradiation:
-
Transport plates to the irradiator.
-
Irradiate the cells with the specified doses of radiation.
-
-
Incubation:
-
Return the plates to the incubator and culture for 10-14 days, or until colonies are visible.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with cold methanol for 15 minutes.
-
Aspirate the methanol and stain with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the non-irradiated control group.
-
Calculate the surviving fraction (SF) for each treatment group using the formula: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.
-
Protocol 2: Assessment of DNA Damage Repair by γH2AX Foci Analysis
This protocol describes how to visualize and quantify the effect of this compound on the repair of radiation-induced DNA double-strand breaks by immunofluorescent staining of γH2AX foci.
References
- 1. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitization of Resistant Breast Cancer Cells with a Jumonji Family Histone Demethylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of JIB-04 with Other Histone Demethylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the synergistic effects of JIB-04, a pan-Jumonji histone demethylase inhibitor, with other histone demethylase inhibitors. The focus is on the combination of this compound with GSKJ4, a KDM6B inhibitor, in the context of glioblastoma. Detailed protocols for key experiments are provided, along with data presentation in structured tables and visualization of relevant pathways and workflows.
Introduction
This compound is a potent, cell-permeable, small-molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). It exhibits broad-spectrum activity against several KDM subfamilies, including KDM4 and KDM5.[1][2] Dysregulation of histone demethylases is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. This compound has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including those resistant to standard therapies.[3][4]
Recent studies have highlighted the potential for synergistic anti-cancer effects when this compound is combined with other therapeutic agents. A notable example is the strong synergistic effect observed when this compound is combined with GSKJ4, an inhibitor of the H3K27 demethylase KDM6B, in temozolomide-resistant glioblastoma cells.[5][6] This combination presents a promising therapeutic strategy for overcoming drug resistance in aggressive cancers.
These notes will provide the necessary protocols to explore and validate such synergistic interactions in a laboratory setting.
Data Presentation
In Vitro IC50 Values of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various Jumonji histone demethylases in cell-free assays.
| Target Demethylase | IC50 (nM) |
| JARID1A (KDM5A) | 230[2][4] |
| JMJD2D (KDM4D) | 290[2][4] |
| JMJD2E (KDM4E) | 340[2][4] |
| JMJD2B (KDM4B) | 435[2][4] |
| JMJD2A (KDM4A) | 445[2][4] |
| JMJD3 (KDM6B) | 855[2][4] |
| JMJD2C (KDM4C) | 1100[2][4] |
Synergistic Effects of this compound with GSKJ4 in Glioblastoma
The combination of this compound and GSKJ4 has been shown to exert strong synergistic effects in temozolomide (B1682018) (TMZ)-resistant glioblastoma cell lines. The synergy can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination | Effect | Synergy (CI Value) |
| U251 (TMZ-Resistant) | This compound + GSKJ4 | Inhibition of Cell Proliferation | CI < 1 (Strong Synergy)[5][6] |
| DBTRG (TMZ-Resistant) | This compound + GSKJ4 | Inhibition of Cell Proliferation | CI < 1 (Strong Synergy)[6] |
| GBM3 (Primary Culture) | This compound + GSKJ4 | Inhibition of Cell Proliferation | CI < 1 (Synergy)[6] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound and GSKJ4 Synergy
Caption: Proposed mechanism of synergistic action between this compound and GSKJ4.
Experimental Workflow for Synergy Analysis
Caption: Workflow for assessing synergy and elucidating the mechanism of action.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis using MTS Assay
This protocol is designed to determine the IC50 values of this compound and GSKJ4 individually and to assess their synergistic effects when used in combination in glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U251-TMZ-resistant, DBTRG-TMZ-resistant)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
GSKJ4 (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 100 µL of cell suspension (typically 2,000-5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and GSKJ4 in complete culture medium.
-
Create a dose-response matrix for the combination treatment. A common approach is to use concentrations around the IC50 of each drug.
-
Remove the medium from the wells and add 100 µL of medium containing the single drugs or their combination. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy.
-
Protocol 2: Western Blot Analysis of Histone Methylation and Apoptosis
This protocol is used to investigate the molecular mechanisms underlying the synergistic effects of this compound and GSKJ4 by examining changes in histone methylation and apoptosis markers.
Materials:
-
Treated cell lysates from Protocol 1 (or from scaled-up experiments)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-H3K27me3, anti-total Histone H3, anti-PARP (for full-length and cleaved forms), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize histone mark signals to total H3 and other proteins to β-actin.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP-seq)
This protocol allows for the genome-wide analysis of H3K4me3 and H3K27me3 occupancy following treatment with this compound and GSKJ4.
Materials:
-
Treated cells (approximately 1-5 x 10^7 cells per ChIP)
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
Sonicator (e.g., Bioruptor)
-
ChIP-grade antibodies: anti-H3K4me3, anti-H3K27me3, and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Chromatin Cross-linking and Preparation:
-
Treat cells with this compound, GSKJ4, or the combination for the desired time.
-
Cross-link proteins to DNA with 1% formaldehyde.
-
Quench with glycine.
-
Lyse cells and isolate nuclei.
-
Sonicate chromatin to obtain fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with specific antibodies (anti-H3K4me3, anti-H3K27me3, or IgG control).
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequence reads to the reference genome.
-
Perform peak calling to identify regions of enrichment for H3K4me3 and H3K27me3.
-
Analyze differential binding between treatment conditions.
-
References
- 1. This compound, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting of Histone Demethylases KDM5A and KDM6B Inhibits the Proliferation of Temozolomide-Resistant Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting of Histone Demethylases KDM5A and KDM6B Inhibits the Proliferation of Temozolomide-Resistant Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
JIB-04: A Pan-Inhibitor of Jumonji Histone Demethylases in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JIB-04 is a potent, cell-permeable, pan-selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). By targeting this crucial family of epigenetic modifiers, this compound has emerged as a valuable tool for investigating the role of histone demethylation in various cancers, including the aggressive pediatric bone and soft tissue cancer, Ewing Sarcoma. These application notes provide a comprehensive overview of this compound's mechanism of action, its effects on cancer cells, and detailed protocols for its use in preclinical research.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of multiple JmjC domain-containing histone demethylases. This inhibition leads to an increase in the methylation of histone H3 at various lysine (B10760008) residues, including H3K4, H3K9, and H3K27.[1][2][3] The alteration of these histone marks disrupts the epigenetic landscape of cancer cells, leading to widespread changes in gene expression.[1][2] Specifically, this compound has been shown to deregulate oncogenic programs and increase DNA damage, ultimately impairing cancer cell proliferation and survival.[1][2][3]
In Ewing Sarcoma, a cancer driven by the EWS-FLI1 fusion oncoprotein, this compound has demonstrated a multifaceted mechanism. While it disrupts the EWS-FLI1 expression signature and downregulates pro-proliferative pathways, it surprisingly leads to an increase in the levels of the EWS-FLI1 oncoprotein itself.[1][2][3] This suggests that this compound may uncouple EWS-FLI1 from its oncogenic transcriptional program, representing a novel therapeutic strategy.[1][2][3]
Application in Ewing Sarcoma
This compound has shown significant promise in preclinical models of Ewing Sarcoma. It potently inhibits the growth and viability of Ewing Sarcoma cell lines and reduces tumor growth in xenograft models.[1][2][3]
Quantitative Data: In Vitro Efficacy of this compound in Ewing Sarcoma Cell Lines
| Cell Line | IC50 (μM) | Reference |
| TC32 | 0.13 | [1] |
| A4573 | 1.84 | [1] |
| SK-ES-1 | ~1.0 (estimated) | [1] |
| SK-N-MC | ~1.0 (estimated) | [1] |
| A673 | ~2.0 (estimated) | [1] |
Note: IC50 values were determined after 48 hours of treatment using an MTT assay.[1]
Application in Other Cancers
The utility of this compound extends beyond Ewing Sarcoma. Its ability to target fundamental epigenetic mechanisms makes it a valuable research tool for a variety of malignancies.
-
Hepatocellular Carcinoma (HCC): this compound has been shown to inhibit the growth and induce cell cycle arrest in HCC cells. It also targets cancer stem-like cell properties by interfering with the KDM6B-AKT2 pathway.[4]
-
Glioblastoma (GB): this compound significantly inhibits the proliferation of glioblastoma cell lines and stem-enriched cultures. It modulates the expression of genes involved in cancer cell growth and activates apoptotic pathways.[5]
-
Lung and Prostate Cancer: this compound demonstrates selective anticancer activity against lung and prostate cancer cell lines, with IC50 values as low as 10 nM, while showing less activity against normal cells.[5][6][7]
-
Colorectal Cancer: this compound has been found to selectively target colorectal cancer stem cells by inhibiting the Wnt/β-catenin signaling pathway.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on Ewing Sarcoma cell lines treated with this compound.[1][9]
Materials:
-
Ewing Sarcoma cell lines (e.g., TC32, A4573, etc.)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that ensures logarithmic growth during the drug exposure period.
-
Allow cells to attach and grow for 16 hours.
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the absorbance values to the vehicle-treated cells to determine the percentage of viable cells.
-
Calculate the IC50 value using appropriate software.
References
- 1. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing JIB-04's Effect on Colony Formation in Soft Agar
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The soft agar (B569324) colony formation assay is a gold-standard in vitro method to assess anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity. This application note provides a detailed protocol for evaluating the inhibitory effect of JIB-04, a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs), on the colony-forming ability of cancer cells. This compound has been shown to impede cancer cell proliferation and survival by altering gene expression programs, including those regulated by the PI3K-Akt signaling pathway.[1][2][3] This protocol outlines the necessary steps to quantify the anti-proliferative effects of this compound in a 3D culture system.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical experiment assessing the effect of this compound on the colony formation of a cancer cell line.
| Treatment Group | This compound Concentration (nM) | Number of Colonies (Mean ± SD) | Average Colony Size (μm) (Mean ± SD) | Inhibition of Colony Formation (%) |
| Vehicle Control | 0 (DMSO) | 250 ± 15 | 150 ± 20 | 0 |
| This compound | 10 | 175 ± 12 | 110 ± 18 | 30 |
| This compound | 50 | 80 ± 9 | 60 ± 15 | 68 |
| This compound | 100 | 25 ± 5 | 30 ± 10 | 90 |
Experimental Protocols
Materials:
-
Cancer cell line of interest
-
This compound (MedchemExpress or other supplier)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle for this compound)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Noble Agar
-
Sterile water
-
6-well culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Microwave or water bath
-
Humidified incubator (37°C, 5% CO₂)
-
Microscope
-
Crystal Violet staining solution (0.005% w/v in methanol/water)
Protocol for Soft Agar Colony Formation Assay:
This protocol is adapted from established methods for assessing anchorage-independent growth.[4][5][6][7][8]
1. Preparation of Agar Solutions:
-
1.2% Base Agar Solution: In a sterile bottle, dissolve 1.2 g of Noble Agar in 100 mL of sterile water.[6] Autoclave to sterilize and then cool to 42°C in a water bath.
-
0.7% Top Agar Solution: In a separate sterile bottle, dissolve 0.7 g of Noble Agar in 100 mL of sterile water.[4] Autoclave to sterilize and then cool to 42°C in a water bath.
2. Preparation of the Base Agar Layer:
-
Pre-warm complete culture medium (containing 20% FBS) to 37°C.
-
In a sterile 50 mL conical tube, mix the 1.2% agar solution with the pre-warmed 2X complete medium in a 1:1 ratio to obtain a final concentration of 0.6% agar.[6]
-
Gently pipette 1.5 mL of the 0.6% base agar mixture into each well of a 6-well plate.[7]
-
Allow the base layer to solidify at room temperature in a sterile hood for 20-30 minutes.[7]
3. Preparation of the Cell-Containing Top Agar Layer:
-
Harvest cells using trypsin-EDTA and perform a cell count to determine the cell concentration. Prepare a single-cell suspension.
-
Resuspend the cells in complete medium at a concentration of 1 x 10⁴ cells/mL.
-
Prepare different concentrations of this compound in complete medium. A vehicle control (DMSO) should also be prepared.
-
In sterile tubes, mix the cell suspension with the 0.7% top agar solution and the this compound treatments (or vehicle) to achieve a final agar concentration of 0.35% and the desired final concentrations of this compound. The final cell density should be approximately 5,000 cells per well.[4]
-
Carefully layer 1.5 mL of the cell-containing top agar mixture onto the solidified base agar layer in each well.[7]
4. Incubation:
-
Allow the top agar layer to solidify at room temperature for 30 minutes.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 14-21 days.
-
Feed the cells twice a week by adding 0.5 mL of complete medium containing the respective concentrations of this compound or vehicle to the top of the agar.[4]
5. Staining and Colony Counting:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubate for 1-2 hours at room temperature.[4]
-
Destain the plates by washing with PBS.
-
Count the number of colonies in each well using a microscope. Colonies are typically defined as clusters of 50 or more cells.
-
The size of the colonies can also be measured using an imaging system with appropriate software.
Mandatory Visualization
Signaling Pathway Diagram:
Caption: this compound inhibits JHDMs, leading to downstream effects on the AKT pathway and cell proliferation.
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound's effect on colony formation in soft agar.
References
- 1. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 6. lab.moffitt.org [lab.moffitt.org]
- 7. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
JIB-04 Experiments: Technical Support & Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JIB-04, a pan-selective Jumonji histone demethylase inhibitor. Inconsistent experimental outcomes can arise from various factors, and this guide aims to address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). It does not act as a competitor of the cofactor α-ketoglutarate, but rather disrupts the binding of O2 in the enzyme's active site.[1][2] This inhibition leads to an increase in the methylation of histone lysine (B10760008) residues, such as H3K4me3, H3K9me3, and H3K27me3, thereby altering gene expression.[3]
Q2: Is there a difference between the isomers of this compound?
A2: Yes, this compound exists as (E) and (Z) isomers. The (E)-isomer is the more potent inhibitor of JHDMs.[1][4] Inconsistent results can arise if the isomeric purity of the compound is not considered or if the less active Z-isomer is used.[4]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO and ethanol (B145695) but is insoluble in water.[5][6][7][8] For in vitro experiments, stock solutions are typically prepared in DMSO.[5] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility. For long-term storage, the powdered form should be stored at -20°C and is stable for at least four years.[7] Stock solutions in DMSO can be stored at -80°C for up to a year.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[5]
Q4: Does this compound have off-target effects?
A4: this compound has been shown to be selective for JmjC histone demethylases over other α-ketoglutarate-dependent dioxygenases like prolyl hydroxylases and TET enzymes, as well as other chromatin-modifying enzymes such as histone deacetylases.[1] However, as a pan-JHDM inhibitor, it targets a broad range of Jumonji demethylases, which can lead to widespread changes in gene expression.[3][9]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Across Experiments
Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge in this compound experiments. This variability can stem from several factors related to compound handling, experimental setup, and biological differences.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | Ensure complete dissolution of this compound in high-quality, anhydrous DMSO.[5] Prepare fresh working dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] Consider warming the stock solution at 37°C for 10 minutes or using an ultrasonic bath to aid dissolution if precipitation is observed.[6] |
| Isomeric Purity | Verify the isomeric form of the this compound being used. The (E)-isomer is significantly more active.[1] If possible, obtain a certificate of analysis from the supplier to confirm the isomeric ratio. |
| Cell Line-Specific Sensitivity | IC50 values for this compound can vary significantly between different cell lines.[3][6] This is expected due to differences in their genetic and epigenetic landscapes. It is important to establish a dose-response curve for each new cell line. |
| Oxygen Concentration | The potency of this compound is influenced by oxygen levels, with increased efficacy in low-oxygen (hypoxic) environments.[1][2] Inconsistencies in cell culture incubator O2 levels or between in vitro and in vivo experiments can affect results. Standardize incubator conditions and be aware of this variable when interpreting data. |
| Assay-Specific Parameters | Factors such as cell seeding density, treatment duration, and the type of viability assay (e.g., MTS, CellTiter-Glo) can influence the apparent IC50. Optimize and standardize these parameters for your specific cell line and experimental goals. |
Issue 2: Inconsistent Effects on Histone Methylation Levels
Observed changes in global or gene-specific histone methylation marks may not be consistent between experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Timing of Analysis | The kinetics of histone methylation changes can vary. Perform a time-course experiment to determine the optimal time point for observing changes in the specific histone mark of interest after this compound treatment. |
| Antibody Specificity and Efficiency | For techniques like Western blotting and Chromatin Immunoprecipitation (ChIP), the quality of the antibody against the specific histone methylation mark is critical. Validate your antibodies thoroughly and use appropriate positive and negative controls. |
| Cellular Context | The effect of this compound on histone methylation can be cell-type specific.[3] For example, some cell lines may show a predominant increase in H3K27me3, while others are more affected in H3K4me3 or H3K9me3 levels.[3] |
| Dose Selection | The concentration of this compound used can influence the observed effects. A full dose-response analysis of histone mark changes is recommended to identify the optimal concentration for the desired effect. |
Experimental Protocols
In Vitro Cell Viability Assay (MTS)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,500-3,000 cells/well) and allow them to adhere overnight.[5]
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.1%).
-
Incubation: Treat the cells with the this compound dilutions and incubate for the desired duration (e.g., 4 days).[5]
-
MTS Assay: Add MTS reagent (e.g., Promega CellTiter 96 AQueous One Solution) to each well according to the manufacturer's protocol.
-
Measurement: Incubate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Visualizations
References
- 1. The small molecule this compound disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 3. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 9. oncotarget.com [oncotarget.com]
Optimizing JIB-04 dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing JIB-04 dosage to minimize off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pan-selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1][2] Its primary mechanism of action is to block the demethylase activity of this enzyme family, leading to an increase in histone methylation marks, such as H3K4, H3K9, and H3K27.[3][4] By inhibiting these enzymes, this compound can induce transcriptional changes, downregulating proliferative genes and upregulating anti-proliferative or pro-apoptotic genes, thereby affecting various cellular processes including cell cycle progression and DNA damage repair.[3][5] It is important to note that this compound is not a competitive inhibitor of α-ketoglutarate, a cofactor for JHDMs, but may disrupt the binding of O2 in the enzyme's active site.[6][7]
Q2: What are the known on-target and off-target activities of this compound?
This compound is a pan-inhibitor, meaning it acts on a broad range of JmjC histone demethylases. Its "on-target" effects are therefore widespread across this enzyme family. Off-target effects are minimal on other enzyme classes; for instance, it exhibits negligible activity against the iron-containing enzymes TET1 and PHD2, and does not inhibit histone deacetylases.[2][8] The primary challenge is not traditional off-target effects, but rather managing the broad-spectrum activity against numerous JHDM family members. Optimizing the dose is critical to achieve a selective effect on a desired pathway or histone mark while minimizing widespread, potentially confounding, cellular changes.
Table 1: In Vitro IC50 Values of this compound for JmjC Histone Demethylases
| Target Demethylase | IC50 (nM) |
|---|---|
| JARID1A (KDM5A) | 230[2][5][8][9] |
| JMJD2E (KDM4E) | 340[2][5][8][9] |
| JMJD2B (KDM4B) | 435[2][5][8][9] |
| JMJD2A (KDM4A) | 445[2][5][8][9] |
| JMJD3 (KDM6B) | 855[2][5][8][9] |
| JMJD2C (KDM4C) | 1100[2][5][8][9] |
| JMJD2D (KDM4D) | 290[5][9] |
Q3: What is a typical starting concentration for in vitro experiments?
The effective concentration of this compound is highly cell-line dependent. Growth inhibitory IC50 values in cancer cell lines can range from the low nanomolar to the low micromolar range.[3] For initial experiments, a dose-response study is recommended, starting from a low concentration (e.g., 10-100 nM) and extending up to 10 µM.[10] For example, in studies on Human Aortic Smooth Muscle Cells (HASMCs), an effective concentration as low as 0.1 µmol/L (100 nM) was observed to increase histone methylation, with 0.5 µmol/L chosen for subsequent experiments to avoid cytotoxicity.[10][11]
Table 2: Growth Inhibition IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| TC32 | Ewing Sarcoma | 0.13[3] |
| A4573 | Ewing Sarcoma | 1.84[3] |
| H1299 | Non-Small Cell Lung Cancer | 0.016 (16 nM)[12] |
| A549 | Non-Small Cell Lung Cancer | 0.025 (25 nM)[12] |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~6 (for 24h treatment)[1] |
| H358 / A549 | Lung Cancer | IC50 as low as 10 nM[5][9] |
Q4: How do I determine the optimal this compound concentration for my specific cell line?
Determining the optimal concentration requires a systematic approach to balance on-target efficacy with cell viability. The goal is to find a concentration that effectively modulates the target histone mark without causing excessive, non-specific cytotoxicity.
A detailed protocol for this workflow is provided in the Troubleshooting section.
Q5: What are the key signaling pathways affected by this compound?
RNA sequencing and other analyses have revealed that this compound affects multiple cancer-related signaling pathways. One of the most significantly impacted is the PI3K/AKT pathway .[1][13] this compound has been shown to decrease AKT protein levels, which in turn affects the downstream AKT/FOXO3a/p21/RB axis, leading to cell cycle arrest.[1][13] Other affected pathways include the FOXO, MAPK, and Wnt signaling pathways.[1] In Ewing Sarcoma, this compound treatment alters the expression of oncogenic and tumor-suppressive pathways and increases DNA damage.[3][4]
References
- 1. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line-dependent variability in response to JIB-04 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JIB-04, a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a broad-spectrum inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1][2][3] It functions by binding to the active site of these enzymes, preventing the demethylation of histone lysine (B10760008) residues. This leads to alterations in the histone methylation landscape, particularly affecting the methylation status of H3K4, H3K9, and H3K27.[4][5] These changes in histone methylation patterns result in downstream modifications of gene expression, impacting various cellular processes including cell proliferation, cell cycle, and apoptosis.[1][4]
Q2: I am observing significant variability in the IC50 value of this compound across my different cancer cell lines. Is this expected?
A2: Yes, cell line-dependent variability in the response to this compound is a well-documented phenomenon.[4] The half-maximal inhibitory concentration (IC50) can vary significantly between different cell lines, even within the same cancer type. For example, in Ewing Sarcoma cell lines, IC50 values have been reported to range from 0.13 μM to 1.84 μM.[4] This variability can be attributed to several factors, including:
-
Genetic Background: The mutational status of key genes, such as p53, can influence sensitivity. Cell lines with an intact p53 pathway may exhibit a more robust response to this compound-induced DNA damage.[4]
-
Gene Expression Profiles: The baseline expression levels of specific JHDMs and the oncogenic pathways active in the cell line can determine the impact of this compound treatment.
-
Epigenetic Landscape: The pre-existing histone methylation patterns and chromatin accessibility of a cell line can affect its response to a histone demethylase inhibitor.
Q3: Which signaling pathways are known to be affected by this compound treatment?
A3: this compound treatment has been shown to modulate several critical signaling pathways in cancer cells. Transcriptome analyses have revealed widespread changes in gene expression that affect pathways involved in cell cycle regulation, apoptosis, and cancer progression.[6] Key pathways identified include:
-
PI3K/AKT Signaling Pathway: In hepatocellular carcinoma, this compound has been shown to target the KDM6B-dependent regulation of AKT2, leading to cell cycle arrest.[6][7]
-
EWS/Fli1 Oncogenic Program: In Ewing Sarcoma, this compound disrupts the gene expression signature driven by the EWS/Fli1 fusion oncoprotein.[4][5]
-
DNA Damage Response: this compound treatment has been observed to increase DNA damage in cancer cells.[4][5]
-
FOXO Signaling Pathway [6]
-
MAPK Signaling Pathway [6]
-
Wnt Signaling Pathway [6]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in the same cell line across different experiments.
-
Possible Cause 1: Cell Culture Conditions.
-
Troubleshooting: Ensure consistent cell culture practices. Use the same passage number of cells for all experiments, as sensitivity to drugs can change with prolonged culturing. Maintain a consistent cell seeding density, as this can influence growth rates and drug response. Verify the quality and consistency of your cell culture media and supplements.
-
-
Possible Cause 2: this compound Preparation and Storage.
-
Troubleshooting: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the solvent used for dilution (e.g., DMSO) is of high quality and used at a consistent final concentration across all treatments, including the vehicle control.
-
-
Possible Cause 3: Assay-Specific Variability.
-
Troubleshooting: If using a colorimetric or fluorometric assay (e.g., MTT, MTS), ensure that the incubation times and reading parameters are consistent. Be aware that high concentrations of this compound or the solvent may interfere with the assay reagents. It is advisable to include appropriate controls to account for any such interference.
-
Problem 2: No significant change in global histone methylation levels is observed by Western blot after this compound treatment, despite seeing a cytotoxic effect.
-
Possible Cause 1: Dose and Time-Point.
-
Troubleshooting: The effect of this compound on global histone methylation can be dose- and time-dependent.[4] Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in histone methylation in your specific cell line. It is possible that significant changes in global methylation only occur at specific time points or concentrations.
-
-
Possible Cause 2: Antibody Specificity and Quality.
-
Troubleshooting: Verify the specificity and quality of your primary antibodies for the histone methylation marks of interest. Use positive and negative controls to validate antibody performance. Ensure that the secondary antibody is appropriate and used at the correct dilution.
-
-
Possible Cause 3: Cell Line-Specific Effects.
-
Troubleshooting: In some cell lines, the cytotoxic effects of this compound may not be directly correlated with large-scale changes in global histone methylation.[4] The anti-cancer activity could be driven by more subtle changes at specific gene promoters or through off-target effects. Consider performing Chromatin Immunoprecipitation (ChIP) followed by qPCR to analyze histone methylation changes at the promoter regions of specific target genes.
-
Data Presentation
Table 1: Cell Line-Dependent Variability of this compound IC50 Values in Ewing Sarcoma
| Cell Line | IC50 (μM) |
| TC32 | 0.13 |
| A4573 | 1.84 |
Data extracted from a study on Ewing Sarcoma, illustrating the range of sensitivities to this compound.[4]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to attach overnight.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression analysis.[4]
2. Western Blot for Histone Methylation
-
Cell Lysis and Histone Extraction: Treat cells with this compound for the desired time and dose. Harvest the cells and perform acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone methylation marks of interest (e.g., H3K4me3, H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of the specific histone methylation marks to the total histone H3 loading control.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JIB-04 Efficacy in Low-Oxygen Environments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JIB-04, a pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases, in low-oxygen (hypoxic) experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and how is its efficacy influenced by low-oxygen environments?
This compound is a pan-selective inhibitor of the Jumonji C (JmjC) family of histone lysine (B10760008) demethylases (KDMs).[1][2][3] It functions as a competitive inhibitor with respect to molecular oxygen (O2), a crucial co-substrate for the demethylation reaction catalyzed by these Fe(II)- and α-ketoglutarate-dependent enzymes.[4][5] Consequently, the inhibitory potency of this compound is enhanced in low-oxygen environments.[4] Studies have shown a nearly 3-fold difference in the IC50 value for KDM4A inhibition between normoxic (258 μM O2) and hypoxic (60 μM O2) conditions.[4] This increased efficacy in hypoxic conditions, which are characteristic of the tumor microenvironment, is thought to contribute to this compound's selective anti-cancer activity.[1][4]
Q2: Which histone demethylases are inhibited by this compound, and what are their respective IC50 values?
This compound is a broad-spectrum inhibitor of JmjC histone demethylases.[1][2] The half-maximal inhibitory concentrations (IC50) vary among the different demethylase family members.
| Demethylase | IC50 (nM) |
| JARID1A (KDM5A) | 230 |
| JMJD2E (KDM4E) | 340 |
| JMJD3 (KDM6B) | 855 |
| JMJD2A (KDM4A) | 445 |
| JMJD2B (KDM4B) | 435 |
| JMJD2C (KDM4C) | 1100 |
| JMJD2D (KDM4D) | 290 |
Data compiled from multiple sources.[2]
Q3: What are the key signaling pathways affected by this compound, particularly under hypoxic conditions?
This compound treatment has been shown to impact several critical signaling pathways involved in cancer progression. Under both normoxic and hypoxic conditions, this compound can modulate:
-
PI3K/AKT Signaling Pathway: this compound can inactivate the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[2][6][7]
-
Wnt/β-catenin Signaling Pathway: this compound has been demonstrated to down-regulate the expression of target genes in the Wnt/β-catenin pathway, which is important for cancer stem cell maintenance.[3]
-
HIF-1α Signaling: While this compound's primary target is not HIF-1α, its activity is enhanced in the hypoxic conditions where HIF-1α is stabilized.[4][8] By inhibiting histone demethylases that can regulate the expression of HIF-1α target genes, this compound can indirectly influence the hypoxic response.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced this compound efficacy in hypoxic conditions compared to literature. | Inadequate hypoxic environment: The oxygen levels in the cell culture system may not be sufficiently low to enhance this compound activity. | Verify hypoxic conditions: Use an oxygen sensor to confirm that the desired low-oxygen level (typically 1-2% O2) is achieved and maintained in your incubator or chamber. Ensure there are no leaks in the system.[9] |
| Incorrect this compound concentration: The optimal concentration of this compound can be cell-type specific and may differ between normoxic and hypoxic conditions. | Perform a dose-response curve: Titrate this compound concentrations under your specific hypoxic conditions to determine the optimal IC50 for your cell line.[1] | |
| Insufficient pre-incubation time: Some studies suggest that pre-incubation of the enzyme with this compound is necessary for notable inhibition.[4] | Optimize pre-incubation: Before adding other reagents or substrates, pre-incubate your cells or enzyme preparations with this compound for a defined period (e.g., 1-4 hours) to allow for sufficient target engagement. | |
| Inconsistent results between experiments. | Variability in hypoxic exposure: Fluctuations in oxygen levels during the experiment can lead to inconsistent cellular responses. | Maintain stable hypoxia: Ensure a continuous and stable low-oxygen environment throughout the entire experiment, including media changes and cell handling steps. Consider using a hypoxic workstation. |
| Cell passage number: High passage numbers can lead to genetic and phenotypic drift, affecting drug sensitivity. | Use low-passage cells: Maintain a consistent and low passage number for your cell lines to ensure reproducibility. | |
| Observed off-target effects or cellular toxicity. | High this compound concentration: Excessive concentrations of this compound can lead to non-specific effects and general cellular toxicity.[1] | Use the lowest effective concentration: Based on your dose-response curve, use the lowest concentration of this compound that elicits the desired biological effect. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Include a vehicle control: Always include a vehicle control (cells treated with the solvent alone at the same concentration used for this compound) to distinguish between drug-specific effects and solvent-induced toxicity. | |
| Difficulty in detecting changes in histone methylation. | Suboptimal antibody for Western blot or ChIP: The antibody used may not be specific or sensitive enough to detect changes in the methylation state of the target histone. | Validate your antibody: Use positive and negative controls to validate the specificity and sensitivity of your histone modification antibody. |
| Insufficient this compound treatment time: Changes in histone methylation may take time to accumulate to detectable levels. | Perform a time-course experiment: Treat cells with this compound for various durations (e.g., 24, 48, 72 hours) to determine the optimal time point for observing changes in histone methylation.[10] |
Experimental Protocols
Cell Culture and Induction of Hypoxia
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of this compound treatment.
-
Induction of Hypoxia:
-
Hypoxic Incubator/Chamber: Place the cell culture plates in a specialized incubator or a modular chamber flushed with a gas mixture of low oxygen (e.g., 1% O2, 5% CO2, and balanced N2).[9][11] Allow the cells to acclimate to the hypoxic environment for a period (e.g., 4-6 hours) before adding this compound.
-
Chemical Induction (e.g., CoCl2): As an alternative to a hypoxic chamber, chemical inducers like cobalt chloride (CoCl2) can be used to mimic hypoxic conditions by stabilizing HIF-1α.[12] Prepare a stock solution of CoCl2 and add it to the cell culture medium at a final concentration typically ranging from 100-200 µM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
-
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in pre-warmed, hypoxic cell culture medium to the desired final concentration. Add the this compound containing medium to the cells.
-
Incubation: Incubate the cells for the desired duration of the experiment under continuous hypoxic conditions.
Cell Viability Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound under normoxic and hypoxic conditions as described above. Include vehicle-treated and untreated controls.
-
MTT Addition: After the desired incubation period (e.g., 48 or 72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Histone Methylation
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. For histone analysis, an acid extraction protocol is often recommended.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies specific for the histone modifications of interest (e.g., anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-Histone H3).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
Visualizations
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule this compound disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule this compound disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
JIB-04 Technical Support Center: Accounting for Isomer-Specific Potency
Welcome to the technical support center for JIB-04. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the isomer-specific potency of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency with our batch of this compound. What could be the issue?
A1: The most likely reason for lower-than-expected potency is the presence of the inactive Z-isomer in your this compound sample. This compound is a pyridine (B92270) hydrazone that exists as two geometric isomers: the active E-isomer and the significantly less active Z-isomer.[1][2] The E-isomer is the potent, pan-selective inhibitor of Jumonji histone demethylases (JHDMs).[1][2][3][4][5][6] In contrast, the Z-isomer is nearly 100-fold less potent in its biological activity.[7]
Troubleshooting Steps:
-
Verify Isomer Purity: Confirm the isomeric purity of your this compound batch. This can be done using techniques such as HPLC or NMR spectroscopy. Whenever possible, acquire this compound with a high percentage of the E-isomer.
-
Source of Compound: Ensure you are using a reputable supplier that provides isomer-specific information for their this compound product.
-
Proper Storage: While specific degradation pathways are not extensively documented in the provided results, improper storage (e.g., exposure to light or certain solvents) could potentially lead to isomerization. Store the compound as recommended by the supplier, typically at -20°C.[8]
Q2: How do the E and Z isomers of this compound differ in their mechanism of action?
A2: The differential activity of the E and Z isomers stems from their distinct three-dimensional structures, which affects their ability to bind to the active site of Jumonji demethylases. Molecular modeling studies suggest that the E-isomer can orient itself in the active site in a way that mimics the histone substrate and interacts with key residues.[2] An intramolecular hydrogen bond in the Z-isomer, however, restricts its ability to form these crucial interactions within the enzyme's active site.[2]
Q3: Should I use the Z-isomer as a negative control in my experiments?
A3: Yes, using the Z-isomer as a negative control is a highly recommended practice.[1] This allows you to distinguish the specific effects of JHDM inhibition by the active E-isomer from any potential off-target or non-specific effects of the compound scaffold.[1] Several studies have successfully used the Z-isomer to demonstrate that the observed cellular effects, such as changes in gene expression and induction of apoptosis, are specific to the inhibitory activity of the E-isomer.[1][7]
Q4: What are the known downstream effects of the active E-isomer of this compound?
A4: The active E-isomer of this compound has been shown to have a range of downstream effects, primarily mediated through its inhibition of JHDMs. These include:
-
Alterations in Histone Methylation: Increased levels of histone methylation marks such as H3K4me3, H3K9me3, and H3K27me3.[9][10][11]
-
Transcriptional Reprogramming: this compound can alter the expression of genes involved in cell growth, proliferation, and apoptosis.[1][10]
-
Inhibition of Cancer Cell Growth: It selectively inhibits the growth of various cancer cell lines in vitro and reduces tumor growth in vivo.[1][5][10][12]
-
Induction of Apoptosis: The E-isomer, but not the Z-isomer, has been shown to induce apoptosis in cancer cells.[1][7]
-
Cell Cycle Arrest: this compound can cause cell cycle arrest, for example at the G1/S phase.[11]
-
Inhibition of Signaling Pathways: It has been reported to inhibit pathways such as the AKT signaling pathway.[11][13]
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) of this compound (E-isomer) against various Jumonji Histone Demethylases.
| Target Enzyme | IC50 (nM) |
| JARID1A (KDM5A) | 230[1][3][4][5][6][8] |
| JMJD2E (KDM4E) | 340[3][4][5][6][8] |
| JMJD2B (KDM4B) | 435[3][4][5][6][8] |
| JMJD2A (KDM4A) | 445[3][4][5][6][8] |
| JMJD3 (KDM6B) | 855[3][4][5][6][8] |
| JMJD2C (KDM4C) | 1100[3][4][5][6][8] |
| JMJD2D (KDM4D) | 290[3][4][6] |
Experimental Protocols
Protocol 1: In Vitro Histone Demethylase Activity Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound isomers on the activity of a purified JHDM enzyme.
-
Reagents and Materials:
-
Purified recombinant JHDM enzyme (e.g., JMJD2E).[4]
-
Histone peptide substrate (e.g., H3K9me3).[4]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid.
-
This compound (E-isomer and Z-isomer) stock solutions in DMSO.
-
Detection reagents (e.g., formaldehyde (B43269) detection kit or antibody-based detection for the demethylated product).
-
96-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the this compound E- and Z-isomers in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the this compound isomer solutions or DMSO (vehicle control) to the respective wells.
-
Add the purified JHDM enzyme to each well and pre-incubate for 15-30 minutes at room temperature.[2]
-
Initiate the reaction by adding the histone peptide substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 values.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA can be used to verify that this compound is engaging with its target JHDMs within intact cells.
-
Reagents and Materials:
-
Cell line of interest.
-
This compound (E-isomer and Z-isomer).
-
DMSO (vehicle control).
-
PBS and lysis buffer with protease inhibitors.
-
Equipment for heating cell lysates, SDS-PAGE, and Western blotting.
-
Antibody against the specific JHDM of interest.
-
-
Procedure:
-
Treat cultured cells with the this compound E-isomer, Z-isomer, or DMSO for a specified time (e.g., 4 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Divide the cell suspension for each treatment condition into aliquots.
-
Heat the aliquots at different temperatures for 3 minutes (e.g., a gradient from 40°C to 60°C).
-
Lyse the cells by freeze-thawing.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of the target JHDM in the soluble fraction by Western blotting.
-
Increased thermal stability of the target protein in the presence of the E-isomer (but not the Z-isomer) indicates target engagement.
-
Mandatory Visualization
Caption: Workflow for designing experiments that account for this compound's isomer-specific activity.
Caption: The inhibitory action of this compound's E-isomer on JHDMs and its downstream cellular consequences.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule this compound disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. mdpi.com [mdpi.com]
Managing JIB-04 cytotoxicity in primary and non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the cytotoxic effects of JIB-04, a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases, in primary and non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound in non-cancerous versus cancerous cell lines?
A1: this compound has been consistently shown to exhibit selective cytotoxicity towards cancer cells over normal, non-cancerous cell lines.[1][2][3] Studies have demonstrated that the IC50 values for this compound in various cancer cell lines are significantly lower (with some as low as 10 nM) compared to primary or immortalized non-tumorigenic cells such as human bronchial epithelial cells (HBECs), prostate stromal cells (PrSCs), and prostate epithelial cells (PrECs).[1][4][5] For instance, patient-matched cell lines derived from cancerous and normal lung tissue from the same individual confirmed this compound's specificity for cancer cells.[1][2] Furthermore, this compound did not inhibit the growth of normal primary human mesenchymal stem cells (hMSCs) at concentrations that were inhibitory to Ewing Sarcoma cell lines.[6]
Q2: What is the mechanism of action of this compound that leads to cell death?
A2: this compound is a pan-selective inhibitor of the Jumonji family of histone demethylases.[4] By inhibiting these enzymes, it leads to alterations in histone methylation status, which in turn affects the transcription of various genes. In cancer cells, this compound induces transcriptional changes that include the downregulation of proliferative genes and the upregulation of anti-proliferative and pro-apoptotic genes.[4] This can lead to cell cycle arrest and apoptosis.[7][8][9] Some studies have shown that this compound can induce apoptosis through caspase-dependent pathways.
Q3: I am observing higher-than-expected cytotoxicity in my primary/non-cancerous cell line. What could be the cause?
A3: While this compound is generally selective for cancer cells, unexpected cytotoxicity in normal cells can occur due to several factors:
-
High Concentration: The concentration of this compound used may be too high for the specific cell type.
-
Prolonged Exposure: The duration of treatment may be too long, leading to cumulative toxic effects.
-
Cell Line Sensitivity: Some primary or non-cancerous cell lines may have a higher intrinsic sensitivity to this compound.
-
Sub-optimal Cell Health: Cells that are stressed due to sub-optimal culture conditions (e.g., high passage number, nutrient depletion, contamination) may be more susceptible to drug-induced cytotoxicity.
-
Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases.
Troubleshooting Guide
If you are encountering excessive cytotoxicity in your primary or non-cancerous cell lines, follow these troubleshooting steps:
Issue: High levels of cell death observed in primary/non-cancerous cells after this compound treatment.
| Troubleshooting Step | Recommended Action | Rationale |
| 1. Verify Optimal Concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. Start with a wide range of concentrations (e.g., 10 nM to 10 µM). | Different cell lines exhibit varying sensitivities. An empirical determination of the IC50 is crucial for identifying a suitable working concentration. |
| 2. Optimize Treatment Duration | Conduct a time-course experiment using a fixed, non-toxic concentration of this compound and assess cell viability at different time points (e.g., 24, 48, 72 hours). | Prolonged exposure can lead to increased cytotoxicity. Identifying the optimal treatment window is key to minimizing toxic effects while achieving the desired biological outcome. |
| 3. Assess Cell Culture Conditions | Ensure that cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density. Use low-passage number cells whenever possible. | Healthy and actively dividing cells are generally more resilient to chemical insults. Over-confluent or sparse cultures can exhibit altered sensitivities. |
| 4. Evaluate Vehicle Control | Run a parallel experiment with the vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound. | It is important to rule out any cytotoxic effects of the solvent. |
| 5. Consider Serum Concentration | If applicable, assess the effect of different serum concentrations in your culture medium on this compound's cytotoxicity. | Components in serum can sometimes interact with small molecules, altering their bioavailability and/or toxicity. |
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various non-cancerous and cancer cell lines, highlighting its selective anticancer activity.
| Cell Line Type | Cell Line Name | Reported IC50 | Reference |
| Non-Cancerous | HBEC30KT | >10 µM | [1][2] |
| HBEC34KT | >10 µM | [1][2] | |
| hMSC | Not inhibitory at concentrations tested | [6] | |
| PrEC/PrSC | Less sensitive than cancer cells | [2][4] | |
| Cancer | HCC4017 (Lung) | ~1 µM | [1][2] |
| HCC4018 (Lung) | ~2 µM | [1][2] | |
| TC32 (Ewing Sarcoma) | 0.13 µM | [6] | |
| A4573 (Ewing Sarcoma) | 1.84 µM | [6] | |
| NCI-H446 (SCLC) | Sensitive | [10] | |
| NCI-H2171 (SCLC) | Less responsive | [10] | |
| Various Lung & Prostate Cancer Lines | As low as 10 nM | [2][4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the desired incubation period, centrifuge the plate (if using suspension cells) and carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (lysed cells).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: Troubleshooting workflow for managing this compound cytotoxicity.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Jumonji histone demethylases are therapeutic targets in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
JIB-04 Stock Solutions: A Technical Guide for Long-Term Storage and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing, storing, and troubleshooting JIB-04 stock solutions. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most highly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5][6][7][8] Ethanol can also be used, but this compound is significantly more soluble in DMSO.[1][6]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: this compound can be dissolved in DMSO at concentrations up to 100 mM.[4][7] However, concentrations ranging from 12 mg/mL to 62 mg/mL have also been reported.[5] For practical laboratory use, preparing a stock solution in the 10-50 mM range is common.
Q3: How should this compound stock solutions be stored for long-term stability?
A3: For long-term storage, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[1][2][5] Some suppliers recommend storing solutions at -20°C for up to one month if frequent use is anticipated.[4]
Q4: What is the shelf life of solid this compound powder?
A4: Solid this compound powder is stable for at least four years when stored at -20°C.[3] Some suppliers indicate a shelf life of three years at -20°C.[2][5][8]
Troubleshooting Guide
Q1: My this compound powder is not fully dissolving in DMSO. What should I do?
A1: If you encounter solubility issues, gentle warming of the solution to 37°C for 10 minutes and/or sonication in an ultrasonic bath can aid dissolution.[1][2][6][8] It is also critical to use fresh, anhydrous DMSO, as its hygroscopic nature can significantly reduce the solubility of this compound.[1][5]
Q2: I observed precipitation in my this compound stock solution after storing it at -20°C. Is it still usable?
A2: Precipitation can occur, especially with highly concentrated stocks. Before use, it is essential to equilibrate the vial to room temperature and ensure that all precipitate has redissolved.[4] This can be facilitated by gentle warming and vortexing. If the precipitate does not redissolve, the concentration of the solution may be compromised.
Q3: My this compound precipitated when I added it to my aqueous cell culture medium. How can I prevent this?
A3: To prevent precipitation when diluting a DMSO stock solution into an aqueous medium, it is crucial to ensure rapid and thorough mixing. Add the this compound stock solution dropwise to the medium while gently vortexing or swirling the tube. Avoid adding the stock solution directly to a static volume of medium. The final concentration of DMSO in the cell culture should also be kept low (typically below 0.5%) to minimize solvent toxicity and precipitation issues.
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO)[1][2][3][4][5][6][7][8] | Use fresh, anhydrous DMSO.[1][5] |
| Secondary Solvent | Ethanol[1][6] | Lower solubility compared to DMSO. |
| Solubility in DMSO | Up to 100 mM[4][7] | Sonication may be required.[1][2] |
| Solubility in Ethanol | ~2 mg/mL (6.48 mM)[1] | Sonication is recommended.[1] |
| Long-Term Storage (Stock Solution) | -80°C for up to 2 years[1] | Aliquot to avoid freeze-thaw cycles.[1][5] |
| Short-Term Storage (Stock Solution) | -20°C for up to 1 year[1][2][5] | Some sources suggest up to one month.[4] |
| Storage of Solid Compound | -20°C for ≥ 4 years[3] | Can also be stored at +4°C.[4][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 308.76 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 308.76 g/mol x 1000 mg/g = 3.0876 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 3.1 mg of this compound powder and place it in a sterile microcentrifuge tube. Record the exact weight.
-
-
Adding Solvent:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 308.76 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or until the solution is clear. Gentle warming to 37°C can also be applied.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
For long-term storage, place the aliquots at -80°C. For short-term or more frequent use, store at -20°C.
-
Visualizations
Caption: Workflow for the preparation of this compound stock solution.
Caption: Simplified signaling pathway showing this compound inhibition of Jumonji histone demethylases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histone Demethylase | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. JIB 04 |Jumonji histone demethylase inhibitor | Hello Bio [hellobio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. rndsystems.com [rndsystems.com]
- 8. arctomsci.com [arctomsci.com]
Technical Support Center: JIB-04 Treatment in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JIB-04, a pan-selective Jumonji histone demethylase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a small molecule inhibitor that targets the Jumonji C (JmjC) domain-containing histone demethylases.[1][2][3][4][5] Its primary mechanism involves preventing the removal of methyl groups from histone lysine (B10760008) residues, leading to alterations in gene expression.[2][6] This can disrupt various oncogenic signaling pathways and induce cell cycle arrest, apoptosis, and inhibition of cancer stem-like cell properties.[6][7]
Q2: In which cancer types has this compound shown efficacy?
This compound has demonstrated anti-cancer activity in a range of preclinical models, including:
Q3: What are the known mechanisms of resistance to this compound treatment?
A key mechanism of resistance to this compound is the overexpression of the H3K4me3 demethylase KDM5B (also known as JARID1B).[8][14] Increased levels of KDM5B can counteract the inhibitory effect of this compound, promoting DNA repair and resistance to treatments like radiation.[8][14]
Q4: How can resistance to this compound be overcome?
Several strategies can be employed to overcome resistance to this compound:
-
Combination Therapy: Combining this compound with other anti-cancer agents has shown synergistic effects. Examples include:
-
Radiotherapy: this compound can act as a potent radiosensitizer, particularly in radioresistant tumors.[8][14]
-
Chemotherapy: this compound can sensitize resistant breast cancer cells to doxorubicin (B1662922) and paclitaxel.[9][10][15] It also shows synergistic effects with Venetoclax in Acute Myeloid Leukemia (AML).[12] and can reverse cisplatin (B142131) resistance in ovarian cancer.[13][16]
-
-
Targeting Downstream Pathways: Since this compound can affect signaling pathways like PI3K/AKT, combining it with inhibitors of these pathways could be a viable strategy.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell viability despite this compound treatment | 1. Suboptimal this compound concentration: The IC50 can vary significantly between cell lines. 2. Development of resistance: Overexpression of KDM5B or other Jumonji demethylases. 3. Incorrect drug preparation or storage: this compound may have degraded. | 1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. IC50 values can range from 10 nM to 1.84 μM.[1][3][7][17] 2. Verify KDM5B expression levels via Western blot or qPCR. Consider combination therapies (e.g., with radiation or chemotherapy).[8][9][12] 3. Prepare fresh stock solutions of this compound in DMSO and store at -20°C.[17] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required.[1] |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Cell density, passage number, and media composition can affect drug response. 2. Inconsistent this compound treatment duration: The effects of this compound can be time-dependent. | 1. Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. 2. Maintain a consistent pre-treatment and treatment duration for all experiments. A common pre-treatment time is 4 hours before a second treatment like irradiation.[8] |
| Unexpected off-target effects | 1. Pan-inhibitory nature of this compound: this compound inhibits multiple Jumonji histone demethylases.[1][4][5] 2. High this compound concentration: Using concentrations significantly above the IC50 may lead to non-specific effects. | 1. Acknowledge the pan-inhibitory nature in your experimental design and interpretation. Use more specific inhibitors if available and required for your research question. 2. Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Difficulty in observing changes in histone methylation | 1. Insufficient treatment time or concentration: Changes in global histone methylation may require prolonged exposure. 2. Antibody quality for Western blot or ChIP: The antibody may not be specific or sensitive enough. | 1. Optimize treatment time and concentration. For example, a 4-hour incubation with 300 nM this compound has been shown to increase H3K4me3 at double-strand breaks.[8] 2. Validate your antibodies using positive and negative controls. Ensure proper blocking and incubation conditions. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| JARID1A | - | 230 | [1][3][4] |
| JMJD2E | - | 340 | [1][3][4] |
| JMJD3 | - | 855 | [1][3][4] |
| JMJD2A | - | 445 | [1][3][4] |
| JMJD2B | - | 435 | [1][3][4] |
| JMJD2C | - | 1100 | [1][3][4] |
| JMJD2D | - | 290 | [1][3] |
| Lung Cancer Lines | Lung Cancer | as low as 10 | [1][3][17] |
| Prostate Cancer Lines | Prostate Cancer | as low as 10 | [1][3][17] |
| TC32 | Ewing Sarcoma | 130 | [7] |
| A4573 | Ewing Sarcoma | 1840 | [7] |
| H358 | Lung Cancer | 100 | [17] |
| A549 | Lung Cancer | 250 | [17] |
| AML Cell Lines | Acute Myeloid Leukemia | 8-60 | [12] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage | Outcome | Reference |
| H1299 Xenograft | Mice | 50 mg/kg (every other day) + 2 Gy IR | Synergistic inhibition of tumor growth | [8] |
| 4T1 Breast Cancer | Mice | Not specified | Increased median survival from 28 to 33 days | [2] |
| H358 Xenograft | Mice | 110 mg/kg (2-3x weekly, IP) | Significantly abrogated tumor growth | [17] |
| A549 Xenograft | Mice | 55 mg/kg (gavage) | Significantly abrogated tumor growth | [17] |
| TC32 Xenograft | Mice | 50 mg/kg (daily, oral gavage) | ~Three-fold reduction in tumor growth | [7] |
| Orthotopic Glioblastoma Xenograft | Mice | 20, 40, 60 mg/kg (i.p.) | Trend towards longer survival (Hazard Ratio 0.5) | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate 1,500-3,000 cells per well in a 96-well plate.[3]
-
Treatment: After 16-24 hours, treat cells with a serial dilution of this compound.[3][7] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 96 hours at 37°C.[3][6][7]
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[3]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression model.[3]
2. Western Blot for Histone Methylation
-
Cell Lysis: Treat cells with this compound at the desired concentration and duration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific histone methylations (e.g., H3K4me3, H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action in cancer cells.
Caption: Overcoming this compound resistance with combination therapy.
Caption: General experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitization of Resistant Breast Cancer Cells with a Jumonji Family Histone Demethylase Inhibitor [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. oncotarget.com [oncotarget.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Epigenetic targeting of MECOM/KRAS axis by this compound impairs tumorigenesis and cisplatin resistance in MECOM-amplified ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. apexbt.com [apexbt.com]
JIB-04 Technical Support Center: Understanding the Effect of Pre-incubation Time on Enzyme Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with JIB-04, a potent pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on the critical aspect of pre-incubation time.
Frequently Asked Questions (FAQs)
Q1: How does pre-incubation time of this compound with the enzyme affect its inhibitory activity?
A: Pre-incubation of this compound with the target histone demethylase is crucial for achieving notable inhibition.[1][2] While a systematic, publicly available study quantifying the direct effect of varying pre-incubation times on the IC50 value of this compound is not available, the existing literature strongly suggests that a pre-incubation step is necessary for the inhibitor to effectively engage with the enzyme's active site. This indicates that this compound may exhibit slow-binding kinetics, a characteristic of some inhibitors where the establishment of the final, stable enzyme-inhibitor complex is time-dependent. For irreversible or slow-binding inhibitors, the measured potency (IC50) can change depending on the pre-incubation duration with the enzyme before the substrate is added.[3] Therefore, omitting or having an insufficient pre-incubation time may lead to an underestimation of this compound's inhibitory potency.
Q2: What is the mechanism of action of this compound?
A: this compound is a pan-selective inhibitor of the Jumonji family of histone demethylases.[4][5] These enzymes are iron (Fe²⁺) and α-ketoglutarate-dependent oxygenases that remove methyl groups from lysine (B10760008) residues on histone tails, thereby playing a critical role in epigenetic regulation of gene expression.[1] this compound is not a competitive inhibitor of the co-substrate α-ketoglutarate but is thought to be competitive with respect to iron and potentially the histone substrate.[4] By inhibiting KDMs, this compound leads to an increase in histone methylation at specific sites (e.g., H3K4, H3K9, H3K27, and H3K36), which in turn alters gene expression, affecting cellular processes such as proliferation, cell cycle, and apoptosis.[6][7][8]
Q3: Which enzymes are targeted by this compound and what are their reported IC50 values?
A: this compound inhibits a broad range of Jumonji histone demethylases. The half-maximal inhibitory concentrations (IC50) have been determined in various cell-free assays and are summarized in the table below. It is important to note that these values are typically determined with a fixed pre-incubation and reaction time.
| Target Enzyme | IC50 (nM) |
| JARID1A (KDM5A) | 230 |
| JMJD2D (KDM4D) | 290 |
| JMJD2E (KDM4E) | 340 |
| JMJD2B (KDM4B) | 435 |
| JMJD2A (KDM4A) | 445 |
| JMJD3 (KDM6B) | 855 |
| JMJD2C (KDM4C) | 1100 |
| Data sourced from multiple studies.[4][5] |
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected inhibition with this compound.
This could be due to a variety of factors, with pre-incubation time being a primary suspect.
Recommended Action:
-
Optimize Pre-incubation Time: Since the optimal pre-incubation time can vary depending on the specific KDM enzyme, buffer conditions, and temperature, it is advisable to perform a time-course experiment.
-
Experimental Workflow:
-
Prepare a series of reactions with your enzyme and this compound at a fixed concentration (e.g., close to the expected IC50).
-
Pre-incubate these enzyme-inhibitor mixtures for varying durations (e.g., 0, 15, 30, 60, 120 minutes) at the assay temperature.
-
Initiate the demethylase reaction by adding the substrate.
-
Measure the enzyme activity at a fixed time point.
-
Plot the remaining enzyme activity against the pre-incubation time to determine the point at which maximum inhibition is achieved. This will be your optimal pre-incubation time for subsequent IC50 determinations.
-
-
-
Check Other Experimental Parameters:
-
Reagent Quality: Ensure the this compound stock solution is freshly prepared and has been stored correctly.
-
Buffer Components: Certain components in the assay buffer can interfere with the assay. For instance, strong chelating agents can disrupt the iron-dependent activity of KDMs.
-
Enzyme Stability: Be aware of the stability of your enzyme under the assay conditions, as prolonged incubation times might lead to enzyme denaturation.
-
Experimental Protocols
In Vitro Histone Demethylase Inhibition Assay (ELISA-based)
This protocol is a general guideline for determining the IC50 of this compound against a specific KDM enzyme.
Materials:
-
Recombinant human KDM enzyme
-
This compound
-
Histone peptide substrate (biotinylated) corresponding to the target KDM
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 120 nM (NH₄)₂Fe(SO₄)₂·6H₂O, 0.01% Tween-20)
-
Streptavidin-coated 96-well plates
-
Primary antibody against the demethylated product
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Substrate Coating: Add the biotinylated histone peptide substrate to the wells of a streptavidin-coated 96-well plate and incubate to allow binding. Wash the wells to remove unbound substrate.
-
Pre-incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the KDM enzyme to each well (except for the 'no enzyme' control).
-
Add the this compound dilutions to the respective wells.
-
Incubate for the optimized pre-incubation time (e.g., 30-60 minutes) at 37°C.
-
-
Enzymatic Reaction: The reaction is initiated by the presence of all components in the assay buffer after the pre-incubation. Incubate for a fixed reaction time (e.g., 60-120 minutes) at 37°C.
-
Detection:
-
Wash the wells.
-
Add the primary antibody that recognizes the demethylated histone mark and incubate.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells.
-
Add the TMB substrate and incubate until color develops.
-
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action on histone demethylation and downstream cellular effects.
Caption: Experimental workflow to determine the optimal pre-incubation time for this compound.
References
- 1. The small molecule this compound disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 3. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 4. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating JIB-04's On-Target Effects on Histone Demethylases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JIB-04, a pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs), with other alternative inhibitors. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations to elucidate signaling pathways and experimental workflows. Our aim is to equip researchers with the necessary information to effectively validate the on-target effects of this compound in their studies.
Introduction to this compound and Histone Demethylase Inhibition
This compound is a cell-permeable small molecule that has been identified as a potent, pan-selective inhibitor of the JmjC family of histone demethylases.[1][2][3] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine (B10760008) residues, thereby influencing chromatin structure and gene expression. Dysregulation of JmjC histone demethylases has been implicated in various diseases, including cancer, making them attractive therapeutic targets. This compound exerts its inhibitory effects on several JmjC demethylases, with its maximal activity against KDM5A.[1][3] This broad-spectrum activity makes it a valuable tool for studying the roles of these enzymes in health and disease.
Comparative Analysis of this compound and Alternative Inhibitors
To provide a clear comparison of this compound's performance, the following table summarizes its in vitro potency against various JmjC histone demethylases alongside other commonly used inhibitors.
| Inhibitor | Target KDM(s) | IC50 (nM) | Notes |
| This compound | Pan-Jumonji | JARID1A (KDM5A): 230[1][3] JMJD2A (KDM4A): 445[1] JMJD2B (KDM4B): 435[1] JMJD2C (KDM4C): 1100[1] JMJD2D (KDM4D): 290[1] JMJD2E (KDM4E): 340[1] JMJD3 (KDM6B): 855[1] | Broad-spectrum inhibitor of the JmjC family. |
| CPI-455 | KDM5 family | KDM5A: 10 | Highly selective for the KDM5 subfamily over other KDMs. |
| GSK-J4 | KDM6A/B (UTX/JMJD3) | KDM6A (UTX): 6,600 KDM6B (JMJD3): 8,600 | Dual inhibitor of KDM6A and KDM6B. Cell-permeable prodrug of GSK-J1. |
| YUCA1 | KDM5A | KDM5A: 2,660 | Selective inhibitor of KDM5A. |
Experimental Protocols for On-Target Validation
Validating that the observed cellular effects of this compound are a direct consequence of its interaction with target histone demethylases is crucial. Below are detailed protocols for key experiments to confirm on-target engagement.
In Vitro Histone Demethylase Activity Assay (AlphaLISA)
This assay quantitatively measures the enzymatic activity of a specific histone demethylase in the presence of an inhibitor. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format is a highly sensitive, bead-based immunoassay that requires no wash steps.
Materials:
-
Recombinant histone demethylase (e.g., KDM5A)
-
Biotinylated histone peptide substrate (e.g., H3K4me3)
-
This compound and other inhibitors
-
AlphaLISA anti-methyl-histone Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
In a 384-well microplate, add the recombinant histone demethylase enzyme to each well, except for the negative control wells.
-
Add the serially diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add the biotinylated histone peptide substrate to all wells.
-
Incubate the plate at the optimal temperature and time for the specific enzyme to allow the demethylation reaction to occur.
-
Stop the reaction by adding a solution containing AlphaLISA Acceptor beads.
-
Add Streptavidin-coated Donor beads to all wells.
-
Incubate the plate in the dark at room temperature to allow for bead-antibody-substrate binding.
-
Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is inversely proportional to the enzyme activity.
-
Calculate IC50 values by plotting the inhibitor concentration against the percentage of enzyme inhibition.
Western Blotting for Histone Methylation Marks
This technique is used to assess changes in the global levels of specific histone methylation marks within cells after treatment with an inhibitor.
Materials:
-
Cell culture reagents
-
This compound and other inhibitors
-
Histone extraction buffer
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies specific for histone methylation marks (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3) and total histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or other inhibitors for a specified time.
-
Harvest the cells and perform histone extraction using an appropriate buffer.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody specific for the histone methylation mark of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the intensity of the methylation mark to the total histone H3 loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Materials:
-
Cell culture reagents
-
This compound and other inhibitors
-
PBS and protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Lysis buffer
-
Apparatus for protein quantification and western blotting or ELISA
Procedure:
-
Treat cultured cells with the inhibitor or vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of different temperatures in a thermocycler for a short period (e.g., 3 minutes) to induce thermal denaturation.
-
Cool the samples and lyse the cells to release the soluble proteins.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.
-
Transfer the supernatant to new tubes and quantify the amount of the target protein (the specific histone demethylase) remaining in the soluble fraction using western blotting or ELISA.
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams were generated using the Graphviz DOT language.
Caption: Workflow for validating this compound's on-target effects.
Caption: JmjC histone demethylase signaling pathway.
Conclusion
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Comparing the efficacy of JIB-04 vs. GSK-J4 in inhibiting Jumonji enzymes
A Comprehensive Comparison of Efficacy for Researchers and Drug Development Professionals
The Jumonji (JMJ) family of histone demethylases represents a critical class of epigenetic regulators and has emerged as a promising target for therapeutic intervention in various diseases, most notably cancer. This guide provides a detailed comparison of two widely used small molecule inhibitors of Jumonji enzymes: JIB-04 and GSK-J4. We will delve into their inhibitory profiles, cellular efficacy, and the experimental methodologies used to evaluate their performance, offering a comprehensive resource for researchers in the field.
At a Glance: this compound as a Pan-Jumonji Inhibitor vs. the More Selective GSK-J4
This compound is characterized as a pan-selective inhibitor of the Jumonji domain-containing histone demethylases.[1][2][3][4][5][6] In contrast, GSK-J4 is primarily recognized as a potent, cell-permeable dual inhibitor of the KDM6 subfamily of H3K27me3/me2 demethylases, namely JMJD3 (KDM6B) and UTX (KDM6A).[7][8][9] While some studies suggest GSK-J4 may exhibit broader activity at higher concentrations, its selectivity for the KDM6 subfamily is a key differentiator from the pan-inhibitory nature of this compound.[3]
In Vitro Inhibitory Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a crucial metric for quantifying the potency of an inhibitor against its target enzyme. The following table summarizes the reported IC50 values for this compound and GSK-J4 against a panel of Jumonji enzymes, as determined by in vitro biochemical assays.
| Jumonji Enzyme | This compound IC50 (nM) | GSK-J4 IC50 (µM) | Key References |
| JARID1A (KDM5A) | 230 | - | [1][2][3][5][6] |
| JMJD2E (KDM4E) | 340 | - | [1][2][3][5][6] |
| JMJD2A (KDM4A) | 445 | - | [1][2][3][5][6] |
| JMJD2B (KDM4B) | 435 | - | [1][2][3][5][6] |
| JMJD2C (KDM4C) | 1100 | Similar to KDM6B | [1][2][3][5][6],[3] |
| JMJD2D (KDM4D) | 290 | - | [1][5] |
| JMJD3 (KDM6B) | 855 | 8.6 | [1][2][3][5][6],[3] |
| UTX (KDM6A) | - | 6.6 | [3] |
| KDM5B | - | Similar to KDM6B | [3] |
Mechanism of Action and Cellular Effects
The differing inhibitory profiles of this compound and GSK-J4 lead to distinct downstream cellular consequences.
This compound , as a pan-Jumonji inhibitor, can induce broader changes in histone methylation landscapes. For instance, it has been shown to increase global levels of H3K4me3, H3K9me3, and H3K27me3 in various cancer cell lines.[7] This broad activity can impact multiple signaling pathways, leading to the deregulation of oncogenic programs and an increase in DNA damage in cancer cells.[10]
GSK-J4 , with its primary targets being JMJD3 and UTX, specifically leads to an increase in H3K27me3 levels.[8] This targeted modulation of a key repressive histone mark has been shown to be effective in targeting cancer stem cells and modulating inflammatory responses.[9][11]
A key functional difference observed in some cancer models is their effect on DNA repair. Studies in non-small cell lung cancer (NSCLC) cells have shown that this compound, but not GSK-J4, can delay the resolution of DNA damage and sensitize radioresistant cells to radiation.[7] This suggests that the inhibition of H3K4me3 and/or H3K9me3 demethylases by this compound plays a more significant role in the DNA damage response in these contexts.[7]
Caption: General mechanism of Jumonji enzymes and points of inhibition.
Experimental Protocols
Accurate comparison of inhibitor efficacy relies on robust and well-defined experimental protocols. Below are methodologies for key assays used in the evaluation of this compound and GSK-J4.
In Vitro Histone Demethylase Assay (AlphaLISA)
This assay is a highly sensitive, no-wash immunoassay used to measure the demethylation of a biotinylated histone peptide substrate.
Materials:
-
Recombinant Jumonji enzymes (e.g., JARID1A, JMJD3)
-
Biotinylated histone peptide substrate (e.g., H3K4me3, H3K27me3)
-
AlphaLISA Acceptor beads conjugated to an antibody specific for the demethylated product (e.g., anti-H3K4me2, anti-H3K27me2)
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: α-ketoglutarate, Fe(II), Ascorbic acid
-
This compound and GSK-J4 compounds
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of this compound and GSK-J4 in the assay buffer.
-
In a 384-well plate, add the recombinant Jumonji enzyme, cofactors, and the respective inhibitor dilution.
-
Initiate the enzymatic reaction by adding the biotinylated histone peptide substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a mixture of the AlphaLISA Acceptor beads and the anti-demethylated histone antibody.
-
Incubate for 60 minutes at room temperature.
-
Add the Streptavidin-coated Donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Histone Methylation Assay (Western Blot)
This method is used to assess the global changes in histone methylation levels within cells following treatment with inhibitors.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
This compound and GSK-J4
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone modifications (e.g., anti-H3K27me3, anti-H3K4me3, anti-H3K9me3) and a loading control (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, GSK-J4, or vehicle control for a specified time (e.g., 24-72 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of the modified histone to the total histone H3 loading control.
Caption: Workflow for comparing this compound and GSK-J4 efficacy.
Conclusion: Choosing the Right Tool for the Job
Both this compound and GSK-J4 are invaluable tools for probing the function of Jumonji histone demethylases. The choice between them hinges on the specific research question.
-
This compound is the inhibitor of choice for studies aiming to understand the broad consequences of inhibiting multiple Jumonji enzymes simultaneously or for initial screening efforts to determine if Jumonji activity, in general, is relevant to a particular biological process.
-
GSK-J4 is ideal for investigating the specific roles of the KDM6 subfamily and the downstream effects of modulating H3K27me3 levels. Its selectivity makes it a more precise tool for dissecting the functions of JMJD3 and UTX.
As the field of epigenetics continues to evolve, the development of even more potent and selective inhibitors will undoubtedly provide deeper insights into the intricate roles of histone demethylases in health and disease. This guide serves as a foundational resource for researchers navigating the current landscape of Jumonji inhibitors.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSKJ4, A Selective Jumonji H3K27 Demethylase Inhibitor, Effectively Targets Ovarian Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to KDM Inhibitors: JIB-04 vs. PBIT in Cancer Research
For researchers, scientists, and drug development professionals, the selection of potent and specific inhibitors is critical for advancing cancer epigenetics. This guide provides a comprehensive comparison of two key lysine (B10760008) demethylase (KDM) inhibitors, JIB-04 and PBIT, highlighting their mechanisms, target specificities, and efficacy in preclinical cancer models.
Histone lysine demethylases (KDMs) are crucial regulators of the epigenetic landscape, and their dysregulation is a hallmark of numerous cancers. This has led to the development of small molecule inhibitors targeting these enzymes as a promising therapeutic strategy. Among these, this compound, a pan-inhibitor of the Jumonji C (JmjC) domain-containing KDMs, and PBIT, a more selective inhibitor of the KDM5 subfamily, have emerged as valuable research tools. This guide offers an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research questions.
Performance and Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and PBIT, providing a side-by-side comparison of their inhibitory activity and cellular effects.
Table 1: In Vitro Inhibitory Activity
This table compares the half-maximal inhibitory concentration (IC50) of this compound and PBIT against various KDM subfamilies in cell-free enzymatic assays.
| Inhibitor | Target KDM Subfamily | Specific Isoform(s) | IC50 (nM) | Reference(s) |
| This compound | KDM4 | JMJD2A, JMJD2B, JMJD2C, JMJD2D | 445, 435, 1100, 290 | [1] |
| KDM5 | JARID1A (KDM5A) | 230 | [1] | |
| KDM6 | JMJD3 (KDM6B) | 855 | [1] | |
| PBIT | KDM5 | JARID1B (KDM5B) | ~3000 | [2] |
| JARID1A (KDM5A) | 6000 | [2] | ||
| JARID1C (KDM5C) | 4900 | [2] |
Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: In Vitro Cellular Activity
This table summarizes the observed effects of each inhibitor on various cancer cell lines in different cellular assays.
| Inhibitor | Cancer Type | Cell Line(s) | Observed Effects | IC50/Effective Concentration | Reference(s) |
| This compound | Lung Cancer | H358, A549 | Inhibition of cell viability, induction of apoptosis | 100 nM (H358), 250 nM (A549) | [1] |
| Prostate Cancer | Various | Inhibition of cell viability | IC50 as low as 10 nM | [1] | |
| Ewing Sarcoma | TC32, A4573 | Inhibition of growth and viability | 0.13 µM (TC32), 1.84 µM (A4573) | [3] | |
| Hepatocellular Carcinoma | PLC/PRF/5, HepG2 | Growth inhibition, cell cycle arrest | 6 µM | [4] | |
| PBIT | Prostate Cancer | LNCaP, C4-2B, PC-3 | Reduced proliferation, cell cycle arrest, senescence | Micromolar concentrations | [5] |
Table 3: In Vivo Anti-Cancer Activity
This table highlights the in vivo efficacy of the inhibitors in animal models of cancer.
| Inhibitor | Cancer Model | Administration Route | Dosage | Outcome | Reference(s) |
| This compound | Lung cancer xenograft (H358, A549) | Intraperitoneal, Oral gavage | 110 mg/kg, 55 mg/kg | Reduced tumor growth | [1] |
| Breast cancer orthotopic (4T1) | - | - | Prolonged survival | [1] | |
| Ewing Sarcoma xenograft (TC32) | Oral | - | Reduced tumor growth | [3] | |
| PBIT | - | - | - | Data not available in the searched literature | - |
Mechanism of Action and Signaling Pathways
This compound acts as a pan-selective inhibitor of the JmjC domain-containing histone demethylases. Unlike many other KDM inhibitors, this compound is not a competitive inhibitor of the cofactor α-ketoglutarate[1]. It has been shown to disrupt the binding of O2 in the active site of KDM4A[6]. Its broad activity leads to the alteration of transcriptional programs, impacting multiple signaling pathways. A key pathway affected by this compound is the PI3K/AKT signaling pathway . Inhibition of KDMs by this compound, particularly KDM6B, can lead to the downregulation of AKT2 expression. This, in turn, affects the downstream AKT2/FOXO3a/p21/RB axis, resulting in cell cycle arrest and inhibition of cancer stem-like cell properties in hepatocellular carcinoma[4][7].
PBIT, on the other hand, is a more selective inhibitor of the KDM5 family of histone demethylases[5]. In prostate cancer cells, PBIT has been shown to induce cell cycle arrest and senescence [5]. The mechanism involves an increase in the cell cycle inhibitor p21[5]. While the direct upstream signaling is still under investigation, it is suggested that inhibition of KDM5 isoforms by PBIT may reduce prostate tumor growth through pathways independent of the androgen receptor, potentially involving the PI3K/AKT pathway in PTEN-null contexts[5].
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used in the evaluation of this compound and PBIT.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the dose-dependent effect of the inhibitors on cancer cell proliferation and viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a range of concentrations of this compound, PBIT, or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period, typically 48 to 96 hours.
-
MTT/MTS Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation and Measurement: After a further incubation period (typically 1-4 hours), the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Human cancer cells (e.g., H358, A549, or TC32) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., this compound administered intraperitoneally or by oral gavage) at a specific dosage and schedule, while the control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.
-
Analysis: The anti-tumor efficacy is determined by comparing the tumor growth rate and final tumor weight between the treatment and control groups.
Experimental Workflow Diagram
Conclusion and Future Directions
Both this compound and PBIT are valuable tools for investigating the role of KDMs in cancer. This compound, with its broad-spectrum activity, is well-suited for initial exploratory studies to understand the general consequences of JmjC KDM inhibition. Its demonstrated in vivo efficacy makes it a strong candidate for further preclinical development. PBIT, with its selectivity for the KDM5 family, is a more refined tool for dissecting the specific functions of this subfamily in cancer progression, particularly in prostate cancer.
The choice between this compound and PBIT will ultimately depend on the specific research question. For studies aiming to understand the global impact of JmjC KDM inhibition or for screening purposes, this compound is an excellent choice. For more targeted investigations into the role of the KDM5 subfamily, PBIT offers greater specificity. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of their relative potency and efficacy. The development of even more potent and selective inhibitors for specific KDM isoforms will continue to be a key focus in the field of cancer epigenetics.
References
- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The KDM5 Inhibitor PBIT Reduces Proliferation of Castration-Resistant Prostate Cancer Cells via Cell Cycle Arrest and the Induction of Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule this compound disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming JIB-04-Induced Histone Methylation Changes: A Researcher's Guide to ChIP-qPCR
For researchers, scientists, and drug development professionals investigating the epigenetic landscape, JIB-04 has emerged as a potent tool for modulating histone methylation. This small molecule acts as a pan-inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), leading to significant alterations in the methylation status of key histone residues and subsequently impacting gene expression.[1][2][3][4] This guide provides a comprehensive overview of how to confirm these this compound-induced changes using Chromatin Immunoprecipitation followed by quantitative Polymerase Chain Reaction (ChIP-qPCR), alongside a comparison with alternative validation methods.
This compound exerts its effects by inhibiting the enzymatic activity of multiple KDM subfamilies, including KDM4, KDM5, and KDM6.[5] This inhibition leads to an increase in the methylation levels of various histone H3 lysines, such as H3K4me3, H3K9me3, H3K27me3, and H3K36me3, depending on the cellular context.[1][2][6] These histone marks are critical regulators of chromatin structure and gene transcription, with H3K4me3 generally associated with active promoters and H3K9me3 and H3K27me3 linked to transcriptional repression. The ability of this compound to modulate these marks makes it a valuable compound for studying the role of histone demethylases in various biological processes, including cancer progression.[1][2][7]
Visualizing the Mechanism of this compound
To understand how this compound impacts histone methylation, it is crucial to visualize its mechanism of action. This compound directly inhibits JmjC histone demethylases, preventing the removal of methyl groups from histone tails. This leads to an accumulation of histone methylation at specific genomic loci, which can be quantified using techniques like ChIP-qPCR.
Experimental Validation: The ChIP-qPCR Workflow
ChIP-qPCR is the gold-standard technique for investigating the association of specific proteins, such as modified histones, with particular genomic regions in vivo.[8][9][10][11] The following protocol outlines the key steps to confirm this compound-induced changes in histone methylation.
Detailed Experimental Protocol
This protocol provides a general framework. Optimization of fixation time, sonication conditions, and antibody concentrations is crucial for successful ChIP experiments.[9]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentration of this compound (and a vehicle control, e.g., DMSO) for a specified duration. The IC50 for this compound can range from nanomolar to low micromolar concentrations depending on the cell line.[1][12][13]
-
Cross-linking: Fix the cells by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the cross-linking reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest the cells and lyse them to release the nuclei. Isolate the chromatin and shear it to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3, anti-H3K9me3, or anti-H3K27me3). A mock immunoprecipitation with a non-specific IgG antibody should be included as a negative control.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-histone-DNA complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunocomplexes from the beads.
-
Reverse Cross-links and DNA Purification: Reverse the protein-DNA cross-links by heating the samples. Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Perform qPCR using the purified DNA as a template. Use primers designed to amplify specific genomic regions of interest (e.g., promoter regions of genes known to be regulated by the histone mark being investigated).
-
Data Analysis: Analyze the qPCR data using the percent input method. This method normalizes the amount of immunoprecipitated DNA to the total amount of input chromatin.
Data Presentation: Quantifying the Impact of this compound
The results of a ChIP-qPCR experiment are typically presented as the percentage of input DNA that is immunoprecipitated. This allows for a quantitative comparison of the enrichment of a specific histone mark at a particular genomic locus between different treatment conditions.
Table 1: Hypothetical ChIP-qPCR Data for this compound Treatment
| Target Gene Promoter | Histone Mark | Treatment | % Input (Mean ± SD) | Fold Change (this compound vs. Vehicle) |
| Gene A (Active) | H3K4me3 | Vehicle | 2.5 ± 0.3 | 2.4 |
| This compound | 6.0 ± 0.5 | |||
| Gene B (Repressed) | H3K27me3 | Vehicle | 1.8 ± 0.2 | 3.1 |
| This compound | 5.5 ± 0.6 | |||
| Negative Control Locus | H3K4me3 | Vehicle | 0.1 ± 0.05 | 1.1 |
| This compound | 0.11 ± 0.06 | |||
| Negative Control Locus | H3K27me3 | Vehicle | 0.15 ± 0.07 | 1.0 |
| This compound | 0.15 ± 0.08 |
Comparison with Alternative Methods
While ChIP-qPCR is a powerful technique, other methods can also be used to assess changes in histone methylation. Each has its own advantages and disadvantages.
Table 2: Comparison of Methods to Validate Histone Methylation Changes
| Method | Principle | Advantages | Disadvantages |
| ChIP-qPCR | Immunoprecipitation of specific histone marks followed by qPCR of target DNA regions. | Locus-specific, quantitative, and relatively high-throughput. | Requires specific antibodies and primer design for each target. |
| Western Blotting | Separation of bulk histones by gel electrophoresis and detection with specific antibodies. | Provides a global overview of histone methylation changes. Simple and quick. | Not locus-specific, less sensitive than ChIP, and semi-quantitative. |
| Mass Spectrometry | Analysis of the mass-to-charge ratio of histone peptides to identify and quantify modifications. | Unbiased and can identify novel modifications. Highly quantitative. | Requires specialized equipment and expertise. Does not provide locus-specific information. |
| Immunofluorescence | Visualization of histone modifications within intact cells using fluorescently labeled antibodies. | Provides spatial information about histone modifications within the nucleus. | Not quantitative and does not provide locus-specific information. |
| ChIP-seq | Combines ChIP with next-generation sequencing to map histone modifications genome-wide. | Genome-wide and unbiased. Provides high-resolution maps of histone modifications. | Expensive, computationally intensive, and requires significant expertise for data analysis. |
Conclusion
Confirming this compound-induced changes in histone methylation is a critical step in understanding its biological effects. ChIP-qPCR provides a robust and quantitative method for analyzing these changes at specific genomic loci. By following a well-optimized protocol and carefully analyzing the data, researchers can gain valuable insights into the epigenetic mechanisms regulated by this compound. For a more comprehensive understanding, complementing ChIP-qPCR with alternative methods such as Western blotting for global changes or ChIP-seq for genome-wide mapping is highly recommended. This multi-faceted approach will provide a more complete picture of how this compound modulates the epigenetic landscape to influence cellular function.
References
- 1. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells [mdpi.com]
- 3. The small molecule this compound disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae [jove.com]
- 9. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatin Immunoprecipitation (ChIP) to Assess Histone Marks in Auxin-treated Arabidopsis thaliana Inflorescence Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studying epigenetics using ChIP | Abcam [abcam.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Mimicking the Cellular Effects of JIB-04 through JARID1B Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise cellular consequences of inhibiting the histone demethylase JARID1B is crucial for advancing epigenetic therapies. This guide provides a comprehensive comparison of two key experimental approaches used to probe JARID1B function: pharmacological inhibition with the small molecule JIB-04 and genetic knockdown of the JARID1B gene. By presenting supporting experimental data, detailed protocols, and visual representations of the underlying molecular pathways, this guide aims to facilitate the design and interpretation of experiments in this area.
Introduction to JARID1B and this compound
JARID1B (Jumonji AT-Rich Interactive Domain 1B), also known as KDM5B, is a histone demethylase that specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me2/3), a mark associated with active gene transcription.[1][2] Upregulation of JARID1B has been implicated in various cancers, where it is associated with aggressive, stem-cell-like phenotypes, and resistance to therapy.[3][4][5] Consequently, JARID1B has emerged as a promising target for cancer therapy.
This compound is a potent, cell-permeable, pan-inhibitor of the Jumonji C (JmjC) domain-containing family of histone demethylases, which includes the JARID1 family.[6] It exerts its effects by chelating the ferrous iron in the active site of these enzymes, thereby preventing the demethylation of their histone substrates.[6] While this compound is not exclusively specific for JARID1B, its inhibitory action on the JARID1 family allows for the study of the cellular processes regulated by this class of enzymes. Comparing the effects of this compound with the more specific approach of JARID1B knockdown provides valuable insights into both the on-target effects related to JARID1B inhibition and potential off-target or broader effects of the compound.
Comparative Analysis of Cellular Effects
The following sections detail the comparative effects of this compound treatment and JARID1B knockdown on key cellular processes, including cell viability, cancer stem cell-like properties, and relevant signaling pathways.
Cell Viability and Proliferation
Both this compound and JARID1B knockdown have been shown to reduce cell viability and inhibit proliferation in a variety of cancer cell lines.
Table 1: Comparison of Effects on Cell Viability
| Treatment | Cancer Type | Cell Line | Effect | Quantitative Data | Citation |
| This compound | Lung Cancer | H358 | Inhibition of cell growth | IC50 ≈ 10 nM | [6] |
| Ewing Sarcoma | TC32 | Inhibition of cell growth | IC50 = 0.13 µM | ||
| Ewing Sarcoma | A4573 | Inhibition of cell growth | IC50 = 1.84 µM | ||
| JARID1B Knockdown (siRNA) | Leukemia | HL-60 | Inhibition of cell proliferation, induction of apoptosis | Apoptotic rate: 52.7 ± 3.8% at 60 nmol/L siRNA | |
| Neuroblastoma | SK-N-BE(2) | Increased sensitivity to cisplatin (B142131) | IC50 of cisplatin >2µg/ml in control vs. 0.5µg/ml in knockdown | [4][7] | |
| Oral Squamous Cell Carcinoma | OSC-19 | Decreased sphere formation | ~50% reduction in sphere formation | [3] |
Cancer Stem Cell (CSC)-like Properties
A key function of JARID1B is its role in maintaining a cancer stem cell-like phenotype. Both this compound and JARID1B knockdown have been demonstrated to effectively target this subpopulation of cancer cells. A common method to assess CSC properties is the sphere formation assay, which measures the ability of single cells to form three-dimensional spheroids in non-adherent culture conditions, a characteristic of stem-like cells.
Table 2: Comparison of Effects on Sphere Formation
| Treatment | Cancer Type | Cell Line | Effect on Sphere Formation | Quantitative Data | Citation |
| This compound | Hepatocellular Carcinoma | PLC/PRF/5 | Attenuated tumorsphere formation and growth | Significant reduction in tumorsphere viability | [1][8] |
| Colorectal Cancer | HCT116 | Reduced tumorsphere formation | Significant reduction in tumorsphere number and size | [9] | |
| JARID1B Knockdown (shRNA) | Neuroblastoma | SK-N-BE(2) | Significant reduction in number and size of tumorspheres | 6- to 8-fold decrease in number of tumorspheres | [4][7] |
| Oral Squamous Cell Carcinoma | OSC-19 | Decreased sphere formation | ~50% reduction in sphere formation | [3] | |
| CPI-455 (JARID1 family inhibitor) | Oral Squamous Cell Carcinoma | Tu167 | Attenuated clonal sphere formation | Significant reduction in sphere formation | [10][11] |
Signaling Pathways
JARID1B influences several critical signaling pathways that regulate cell survival, proliferation, and differentiation. The PI3K/Akt and Notch signaling pathways are two prominent examples where both this compound and JARID1B knockdown have shown significant effects.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Studies have shown that both this compound and JARID1B knockdown can modulate this pathway, generally leading to its downregulation.
This compound has been shown to decrease the levels of phosphorylated Akt (p-Akt), the active form of the protein, indicating a direct or indirect inhibition of the PI3K/Akt pathway.[1] Similarly, JARID1B knockdown has been linked to reduced PI3K/Akt signaling, suggesting that JARID1B may positively regulate this pathway.[5]
Notch Signaling Pathway
The Notch signaling pathway is crucial for cell fate decisions and is often dysregulated in cancer. JARID1B has been identified as a modulator of the Notch pathway.
Specifically, in neuroblastoma cells, knockdown of JARID1B leads to a downregulation of the Notch ligand Jagged1 and downstream Notch target genes like Hes1, resulting in a less aggressive phenotype.[4] While the direct effect of this compound on the Notch pathway is less characterized, its impact on CSC-like properties suggests a potential intersection with this signaling cascade.
Experimental Protocols
To facilitate the replication and extension of the findings discussed, detailed protocols for key experiments are provided below.
JARID1B Knockdown using shRNA and Western Blot Analysis
This protocol outlines the steps for stable knockdown of JARID1B using lentiviral-mediated shRNA delivery, followed by confirmation of knockdown by Western blotting.
Materials:
-
Lentiviral shRNA constructs targeting JARID1B and a non-targeting control (scrambled shRNA)
-
HEK293T cells for lentivirus production
-
Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Target cancer cell line
-
Puromycin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against JARID1B
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA construct and packaging plasmids using a suitable transfection reagent. Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Cell Transduction: Transduce the target cancer cell line with the collected lentivirus in the presence of polybrene.
-
Selection: 24-48 hours post-transduction, select for stably transduced cells by adding puromycin to the culture medium. Maintain a control group of non-transduced cells to confirm the effectiveness of the selection.
-
Protein Extraction: Once a stable cell line is established, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-JARID1B antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the JARID1B band intensity to a loading control (e.g., β-actin or GAPDH).[12][13][14]
-
Cell Viability (MTS) Assay with this compound Treatment
This protocol describes how to assess the effect of this compound on cancer cell viability using a colorimetric MTS assay.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value, the concentration of this compound that inhibits cell viability by 50%.
Conclusion
This guide provides a comparative overview of the cellular effects induced by the JARID1B inhibitor this compound and by direct JARID1B knockdown. The compiled data and protocols demonstrate that both approaches effectively reduce cancer cell viability and target cancer stem cell-like populations, often through the modulation of key signaling pathways such as PI3K/Akt and Notch.
While this compound offers a convenient and powerful tool to probe the function of the JmjC family of histone demethylases, its pan-inhibitory nature necessitates careful interpretation of results. Comparing its effects with the more specific genetic knockdown of JARID1B allows for a more nuanced understanding of the on-target consequences of JARID1B inhibition. The provided experimental frameworks and visualizations are intended to serve as a valuable resource for researchers designing and interpreting studies aimed at elucidating the therapeutic potential of targeting JARID1B in cancer.
References
- 1. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jarid1b targets genes regulating development and is involved in neural differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JARID1B enables transit between distinct states of the stem-like cell population in oral cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JARID1B Expression Plays a Critical Role in Chemoresistance and Stem Cell-Like Phenotype of Neuroblastoma Cells | PLOS One [journals.plos.org]
- 5. JARID1 Histone Demethylases: Emerging Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting JARID1B’s demethylase activity blocks a subset of its functions in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Robust Negative Control Experiments for JIB-04 Treatment in Cell Culture
For researchers, scientists, and drug development professionals utilizing the pan-Jumonji histone demethylase inhibitor JIB-04, establishing rigorous experimental controls is paramount to ensuring the validity and specificity of their findings. This guide provides a comparative overview of essential negative control experiments for this compound treatment in cell culture, complete with detailed protocols and supporting data to aid in the design of robust studies.
This compound is a potent, cell-permeable small molecule that inhibits a broad range of Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2][3][4] Its primary mechanism of action involves the suppression of demethylase activity, leading to an increase in histone methylation levels, particularly on histone H3 at lysines 4, 9, 27, and 36 (H3K4, H3K9, H3K27, and H3K36).[1][2][5] This epigenetic modulation alters gene expression, resulting in various cellular outcomes, including cell cycle arrest, apoptosis, and the inhibition of cancer stem-like cell properties. Given its broad activity, dissecting the specific on-target effects of this compound from any potential off-target activities is crucial for accurate data interpretation.
Comparative Analysis of Negative Control Strategies
To distinguish the specific effects of this compound from non-specific or off-target effects, a multi-faceted approach to negative controls is recommended. The following table summarizes key negative control strategies, their principles, and their respective advantages and limitations.
| Control Strategy | Principle | Advantages | Limitations |
| Vehicle Control | Controls for the effects of the solvent used to dissolve this compound (typically DMSO). | Simple to implement; accounts for solvent-induced cellular stress or toxicity. | Does not control for off-target effects of the this compound molecule itself. |
| Inactive Isomer Control | Utilizes a structurally similar but biologically inactive version of this compound (the Z-isomer).[1][6][7] | Provides a high-specificity control for off-target effects unrelated to Jumonji inhibition. | Availability and cost of the inactive isomer may be a factor. Potential for minor, uncharacterized biological activity cannot be entirely excluded. |
| Genetic Controls (Knockdown) | Silences the expression of specific Jumonji demethylases (e.g., via siRNA or shRNA) to mimic the on-target effect of this compound.[1][5] | Highly specific for the targeted demethylase; helps to identify the key enzyme(s) mediating the observed phenotype. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects of the knockdown reagents. Does not account for the inhibition of other Jumonji demethylases by the pan-inhibitor this compound. |
| Genetic Controls (Rescue) | Overexpresses a specific Jumonji demethylase to counteract the inhibitory effect of this compound.[1] | Provides strong evidence for on-target engagement by demonstrating reversal of the this compound-induced phenotype. | Overexpression may lead to non-physiological levels of the enzyme, potentially causing artifacts. Does not rule out the involvement of other this compound targets. |
Experimental Protocols
Below are detailed methodologies for the key negative control experiments.
Vehicle Control Protocol
Objective: To assess the baseline cellular response to the solvent used for this compound administration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., sterile DMSO)
-
96-well plates or other appropriate culture vessels
-
Assay-specific reagents (e.g., for viability, proliferation, or protein expression analysis)
Procedure:
-
Seed cells at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to the final desired concentrations.
-
Prepare a corresponding set of vehicle control solutions by adding the same volume of DMSO to complete culture medium as used for the highest concentration of this compound.
-
Replace the culture medium in the designated wells with the this compound dilutions or the vehicle control solutions.
-
Incubate the cells for the desired treatment duration.
-
Proceed with the planned downstream analysis (e.g., MTT assay, Western blot, flow cytometry).
Inactive Isomer Control Protocol
Objective: To differentiate on-target effects from off-target effects of the this compound chemical scaffold.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (E-isomer, active) stock solution
-
This compound Z-isomer (inactive) stock solution[7]
-
Vehicle (e.g., sterile DMSO)
-
Appropriate culture vessels and assay reagents
Procedure:
-
Seed cells and allow them to attach as described for the vehicle control.
-
Prepare parallel sets of dilutions for both the active E-isomer and the inactive Z-isomer of this compound in complete culture medium.
-
Include a vehicle-only control.
-
Treat the cells with the respective compounds or vehicle for the intended duration.
-
Analyze the cellular response using the desired assays, comparing the effects of the active isomer to the inactive isomer and the vehicle control. A specific on-target effect should be observed with the active isomer but not with the inactive isomer or vehicle.[1][6]
Genetic Knockdown Control Protocol (siRNA)
Objective: To determine if the phenotype observed with this compound can be replicated by reducing the expression of a specific target demethylase.
Materials:
-
Cells of interest
-
Complete and serum-free cell culture medium
-
siRNA targeting a specific Jumonji demethylase (e.g., KDM5B) and a non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Reagents for validating knockdown (e.g., qPCR primers, antibodies for Western blot)
Procedure:
-
Seed cells to achieve 50-70% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Briefly, dilute the target siRNA and control siRNA separately in serum-free medium. In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for the time recommended by the manufacturer (typically 4-6 hours).
-
Replace the transfection medium with complete culture medium and incubate for 48-72 hours to allow for target protein depletion.
-
Validate the knockdown efficiency by qPCR or Western blot analysis.
-
Assess the cellular phenotype of interest in the knockdown cells and compare it to the phenotype observed in cells treated with this compound and cells transfected with the non-targeting control siRNA.
Genetic Rescue Control Protocol
Objective: To confirm that the effect of this compound is mediated through a specific target by showing that overexpression of this target can reverse the phenotype.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Expression vector encoding the full-length cDNA of the target Jumonji demethylase (e.g., KDM5B) and an empty vector control.
-
Transfection reagent
-
This compound
-
Reagents for validating overexpression and for the phenotypic assay.
Procedure:
-
Transfect the cells with either the target demethylase expression vector or the empty vector control using an appropriate transfection method.
-
Allow 24-48 hours for gene expression. Validate overexpression via qPCR or Western blot.
-
Treat the transfected cells with this compound at a concentration known to induce the phenotype of interest.
-
Include a vehicle control for both the overexpression and empty vector conditions.
-
After the appropriate treatment duration, assess the phenotype. A successful rescue experiment will show that the this compound-induced phenotype is diminished or absent in the cells overexpressing the target demethylase compared to the empty vector control cells.[1]
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the biological context of this compound action, the following diagrams are provided.
Caption: Workflow for selecting appropriate negative controls for this compound experiments.
Caption: Simplified signaling pathway affected by this compound treatment.
By implementing a combination of these negative control strategies, researchers can significantly enhance the confidence in their experimental outcomes and contribute to a more precise understanding of the biological roles of Jumonji histone demethylases and the therapeutic potential of their inhibitors.
References
- 1. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule this compound disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
JIB-04: A Comparative Guide to its Specificity Against Histone-Modifying Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of JIB-04, a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). We present a comparative analysis of this compound's performance against other histone-modifying enzymes, supported by quantitative data and detailed experimental protocols. This information is intended to assist researchers in making informed decisions when selecting epigenetic probes for their studies.
Specificity Profile of this compound: A Quantitative Comparison
This compound has been characterized as a broad-spectrum inhibitor of the JmjC family of histone demethylases.[1][2] Its inhibitory activity has been quantified against various members of this family, as detailed in the table below. For a comprehensive comparison, we have also included data for other commonly used histone-modifying enzyme inhibitors, including those targeting both histone demethylases and methyltransferases.
| Inhibitor | Target Enzyme(s) | IC50 (nM) | Enzyme Class | Notes |
| This compound | JARID1A (KDM5A) | 230[1][2] | Histone Demethylase (JmjC) | Pan-selective inhibitor of JmjC domain-containing histone demethylases. |
| JMJD2A (KDM4A) | 445[1][2] | |||
| JMJD2B (KDM4B) | 435[1][2] | |||
| JMJD2C (KDM4C) | 1100[1][2] | |||
| JMJD2D (KDM4D) | 290[1] | |||
| JMJD2E (KDM4E) | 340[1][2] | |||
| JMJD3 (KDM6B) | 855[1][2] | |||
| GSK-J4 | KDM6A (UTX) / KDM6B (JMJD3) | ~8,600 (KDM6B) | Histone Demethylase (JmjC) | Selective for the KDM6 subfamily. |
| KDM4D-IN-1 | KDM4D | 410[3][4] | Histone Demethylase (JmjC) | Highly selective for KDM4D. |
| IOX1 | KDM3A | 100[5][6] | Histone Demethylase (JmjC) | Broad-spectrum inhibitor of 2-oxoglutarate-dependent dioxygenases. |
| KDM4A | 600[5] | |||
| KDM4C | 600[6][7] | |||
| KDM6B | 1,400[6][7] | |||
| UNC0638 | G9a (EHMT2) | <15[2][8][9] | Histone Methyltransferase | Selective inhibitor of G9a and GLP. |
| GLP (EHMT1) | 19[2][8][9] | |||
| GSK126 | EZH2 | 9.9[10][11][12] | Histone Methyltransferase | Highly potent and selective inhibitor of EZH2. |
Note on this compound Selectivity: Importantly, this compound has demonstrated negligible activity against other classes of histone-modifying enzymes, such as histone deacetylases (HDACs), and other α-ketoglutarate-dependent dioxygenases like prolyl hydroxylases (PHDs) and the ten-eleven translocation (TET) family of enzymes. This highlights its specificity for the JmjC family of histone demethylases.
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the specificity of histone demethylase inhibitors like this compound.
In Vitro Histone Demethylase Activity Assay (AlphaLISA)
This assay is a highly sensitive, no-wash immunoassay used to measure the demethylation of a biotinylated histone peptide substrate.
Materials:
-
White opaque 384-well microplates
-
Recombinant histone demethylase enzyme (e.g., JMJD2A)
-
Biotinylated histone peptide substrate (e.g., H3K36me3)
-
AlphaLISA Acceptor beads conjugated with an antibody specific to the demethylated product (e.g., anti-H3K36me2)
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20)
-
Cofactors: α-ketoglutarate (2-OG), Fe(II), Ascorbate
-
This compound and other test inhibitors
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in assay buffer.
-
In a 384-well plate, add the inhibitor solution.
-
Add the recombinant histone demethylase enzyme to each well.
-
Initiate the reaction by adding the biotinylated histone peptide substrate and cofactors (2-OG, Fe(II), Ascorbate).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the AlphaLISA Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add Streptavidin-coated Donor beads.
-
Incubate in the dark at room temperature for 30 minutes.
-
Read the plate on an AlphaLISA-compatible microplate reader. The signal is inversely proportional to the enzyme activity.
Formaldehyde (B43269) Release Assay
This assay measures the formaldehyde produced as a byproduct of the JmjC histone demethylase reaction.
Materials:
-
Recombinant histone demethylase enzyme
-
Methylated histone substrate (e.g., bulk histones or specific peptide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 2 mM ascorbic acid, 1 mM α-ketoglutarate, 50 µM FeSO4)
-
Formaldehyde dehydrogenase
-
NAD+
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Set up reactions in a 96-well plate containing assay buffer, methylated histone substrate, and various concentrations of this compound or other inhibitors.
-
Add the recombinant histone demethylase to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Add formaldehyde dehydrogenase and NAD+ to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the increase in absorbance at 340 nm, which corresponds to the production of NADH and is directly proportional to the amount of formaldehyde released.
Western Blot Analysis of Histone Methylation
This technique is used to assess changes in global histone methylation levels within cells treated with inhibitors.
Materials:
-
Cell culture reagents
-
This compound and other test inhibitors
-
Histone extraction buffer (e.g., acid extraction)
-
SDS-PAGE gels (e.g., 15% for better resolution of histones)
-
PVDF or nitrocellulose membrane (0.2 µm pore size recommended for small histone proteins)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies specific for histone modifications (e.g., anti-H3K9me3, anti-H3K27me3) and total histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of this compound or other inhibitors for a specified time.
-
Harvest cells and perform histone extraction.
-
Quantify protein concentration of the histone extracts.
-
Separate histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of specific histone modifications to the total histone H3 loading control.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating various signaling pathways, primarily through its inhibition of JmjC histone demethylases. This leads to alterations in gene expression that can impact cell proliferation, survival, and DNA repair.
Caption: this compound inhibits JmjC histone demethylases, leading to increased histone methylation and altered gene expression, ultimately resulting in cell cycle arrest, apoptosis, and the inhibition of tumor growth.
This compound has also been shown to impact key signaling pathways such as the PI3K/Akt pathway and the DNA damage response.
References
- 1. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. oncotarget.com [oncotarget.com]
- 7. JIB‑04 induces cell apoptosis via activation of the p53/Bcl‑2/caspase pathway in MHCC97H and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Histone western blot protocol | Abcam [abcam.com]
Comparative analysis of JIB-04's IC50 values across different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the half-maximal inhibitory concentration (IC50) values of JIB-04, a pan-selective Jumonji histone demethylase inhibitor, across a spectrum of cancer cell lines. The data presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and for professionals engaged in the development of novel anti-cancer agents.
Data Presentation: this compound IC50 Values
The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in peer-reviewed scientific literature. These values highlight the differential sensitivity of cancer cells to this compound's cytotoxic effects.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Ewing Sarcoma | TC32 | 0.13 | [1] |
| SK-N-MC | 0.38 | ||
| CHLA-9 | 0.44 | ||
| SK-ES-1 | 0.63 | ||
| A673 | 1.15 | ||
| TC71 | 1.39 | ||
| A4573 | 1.84 | [1] | |
| Lung Cancer | H1299 (NSCLC) | 0.016 | [2] |
| A549 (NSCLC) | 0.025 | [2] | |
| H378 (SCLC) | Highly Sensitive | [3] | |
| H889 (SCLC) | Highly Sensitive | [3] | |
| H510 (SCLC) | Highly Sensitive | [3] | |
| Prostate Cancer | LNCaP | ~0.01 - 1 | [4] |
| PC-3 | ~0.01 - 1 | [4] | |
| Glioblastoma | Various Cell Lines | Significant Inhibition | [4][5] |
| Breast Cancer | 4T1 | Effective in vivo | [6] |
| SUM149-MA | Sensitizes to Chemo | [6] |
Experimental Protocols
The determination of IC50 values for this compound predominantly involves cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly employed method.[1][7][8]
Protocol: Determination of IC50 using MTT Assay
1. Cell Seeding:
- Culture cancer cells in appropriate growth medium until they reach the logarithmic growth phase.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 16-24 hours to allow for cell attachment.[1]
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations.
- Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
- Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
3. Incubation:
- Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[1]
4. MTT Assay:
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5][9]
- Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[5]
- Carefully remove the medium containing MTT.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][9]
- Shake the plate gently for 10 minutes to ensure complete dissolution.[5]
5. Data Acquisition and Analysis:
- Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Signaling Pathway of this compound Action
This compound functions as a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases.[4] This inhibition leads to alterations in the histone methylation status, subsequently affecting gene expression and downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway.[10]
References
- 1. The Jumonji-domain histone demethylase inhibitor this compound deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. oncotarget.com [oncotarget.com]
- 10. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of JIB-04: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing JIB-04, a pan-selective Jumonji histone demethylase inhibitor, adherence to proper disposal procedures is essential for maintaining laboratory safety and environmental protection. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible chemical management dictates that it should not be disposed of in the common waste stream or sanitary sewer system.[1] This guide provides a comprehensive overview of the recommended disposal protocols for this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Key Chemical and Physical Properties of this compound
A summary of the essential quantitative data for this compound is presented below, offering a quick reference for handling and storage.
| Property | Value |
| Chemical Name | 5-Chloro-2-[(E)-2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl]pyridine |
| Synonyms | JHDM Inhibitor VII, NSC 693627 |
| Molecular Formula | C₁₇H₁₃ClN₄ |
| Molecular Weight | 308.76 g/mol |
| CAS Number | 199596-05-9 |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO |
| Storage Temperature | Store at +4°C |
Step-by-Step Disposal Procedure for this compound
Even in the absence of a specific hazardous classification, this compound and its containers should be managed as chemical waste. This precautionary approach aligns with standard laboratory safety practices.
1. Personal Protective Equipment (PPE): While the Safety Data Sheet (SDS) for this compound indicates that no special measures are required for handling, it is best practice to always wear standard laboratory PPE when handling any chemical. This includes:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
2. Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound, as well as any materials contaminated with the compound (e.g., weighing paper, pipette tips, contaminated gloves), in a designated and clearly labeled chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid chemical waste container. Do not pour solutions of this compound down the drain.[1]
3. Container Labeling: All waste containers must be accurately and clearly labeled with the following information:
-
The words "Chemical Waste"
-
The full chemical name: "this compound (5-Chloro-2-[(E)-2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl]pyridine)"
-
The concentration of this compound in the solution (for liquid waste)
-
Any other solvents present in the liquid waste
-
The date the waste was first added to the container
4. Storage of Chemical Waste: Store the sealed and labeled chemical waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
5. Institutional Procedures: Familiarize yourself with and adhere to your institution's specific guidelines for chemical waste disposal. Contact your EHS department for any questions regarding waste collection schedules and procedures.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Personal protective equipment for handling JIB-04
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of JIB-04, a pan-selective Jumonji histone demethylase inhibitor. It includes procedural guidance for safe operational use and disposal, designed to be a preferred source for laboratory safety and chemical handling information.
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound may lack detailed recommendations, the following PPE and precautions are essential when handling the compound, particularly in its powdered form, based on general best practices for handling potent chemical agents.
Core PPE Requirements:
-
Gloves: Always wear two pairs of nitrile gloves. Given the lack of specific glove material testing, double gloving provides an extra layer of protection.
-
Eye Protection: Use safety goggles with side shields to protect against splashes.
-
Lab Coat: A standard lab coat should be worn and kept fully fastened.
-
Respiratory Protection: When handling the powdered form of this compound, a fit-tested N95 respirator or a higher level of respiratory protection, such as a Powered Air Purifying Respirator (PAPR), is crucial to prevent inhalation of fine particles.[1]
Engineering Controls:
-
Fume Hood: All weighing and initial dilutions of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Biological Safety Cabinet (BSC): For cell culture experiments involving this compound, all manipulations should be conducted within a BSC to maintain sterility and protect the user from aerosols.
This compound: Key Quantitative Data
The following tables summarize important quantitative data for this compound, facilitating easy comparison and reference for experimental design.
Table 1: Inhibitory Activity (IC50) of this compound Against Jumonji Histone Demethylases
| Target Demethylase | IC50 (nM) |
| JARID1A | 230[2][3][4] |
| JMJD2E | 340[2][3][4] |
| JMJD2B | 435[2][3][4] |
| JMJD2A | 445[2][3][4] |
| JMJD2D | 290[2][3] |
| JMJD3 | 855[2][3][4] |
| JMJD2C | 1100[2][3][4] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 5 mg/mL[5] to 100 mM[4] |
| Ethanol | 1 mg/mL[5] |
| DMF | 20 mg/mL[5] |
Table 3: In Vivo Experimental Parameters
| Animal Model | Cell Line | Dosage and Administration |
| Mouse Xenograft | H358 | 110 mg/kg, intraperitoneal injection[6] |
| Mouse Xenograft | A549 | 55 mg/kg, oral gavage[6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Work in a Fume Hood: Perform all steps involving powdered this compound inside a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need approximately 3.09 mg of this compound per 1 mL of DMSO.
-
Dissolving: Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be necessary to aid dissolution.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
In Vitro Cell Treatment Protocol
Materials:
-
Cancer cell lines (e.g., HCT116, HT29)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at the desired density and allow them to adhere overnight.
-
Preparation of Working Solutions: Dilute the 10 mM this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 2 µM, 10 µM). Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is typically below 0.1% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Analysis: Proceed with downstream analyses such as cell viability assays, cell cycle analysis, or protein expression studies.
Operational and Disposal Plans
Spill Cleanup Procedure
For Powder Spills:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This includes a respirator (N95 or higher), double nitrile gloves, a lab coat, and eye protection.[1]
-
Cover the Spill: Gently cover the spill with absorbent pads or paper towels.
-
Wet the Absorbent Material: Carefully dampen the absorbent material with water to prevent the powder from becoming airborne.[7]
-
Clean the Area: Using forceps, carefully pick up the wetted absorbent material and place it in a sealed plastic bag for disposal.
-
Decontaminate: Wipe the spill area with a suitable laboratory disinfectant, working from the outside in.
-
Dispose of Waste: The sealed bag containing the cleanup materials should be disposed of as hazardous chemical waste.
For Liquid (DMSO solution) Spills:
-
Contain the Spill: Use absorbent pads or materials like vermiculite (B1170534) to contain the liquid spill.
-
Absorb the Liquid: Allow the absorbent material to fully soak up the solution.
-
Collect Waste: Collect the absorbent material and any contaminated items and place them in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.
Disposal Plan
-
Solid this compound Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Liquid Waste (DMSO solutions): Waste solutions of this compound in DMSO should be collected in a designated, labeled hazardous waste container. DMSO-containing waste is typically disposed of via chemical incineration.[2][8][9] Do not pour DMSO solutions down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be disposed of as hazardous chemical waste.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Inhibition of the AKT/FOXO3a/p21/RB/E2F Pathway
This compound, as a pan-selective inhibitor of Jumonji histone demethylases, has been shown to suppress cancer cell growth and proliferation by targeting key signaling pathways. One of the well-documented mechanisms involves the inhibition of the AKT pathway, which leads to cell cycle arrest. This compound treatment has been observed to decrease AKT protein levels, which in turn affects the downstream cascade involving FOXO3a, p21, RB, and E2F.[10][11][12]
Caption: this compound inhibits Jumonji demethylases, leading to AKT pathway suppression and cell cycle arrest.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound from receipt to disposal in a laboratory setting.
Caption: Standard laboratory workflow for the safe handling and use of this compound.
References
- 1. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 2. DMSO disposal - General Lab Techniques [protocol-online.org]
- 3. JIB 04 |Jumonji histone demethylase inhibitor | Hello Bio [hellobio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. greenfield.com [greenfield.com]
- 10. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
